2-Methyl-1-nitronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNWACYOILBFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
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Molecular Formula |
C11H9NO2 | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID2025761 | |
| Record name | 1-Nitro-2-methylnaphthalene | |
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Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992) | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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Boiling Point |
370 °F at 20 mmHg (NTP, 1992) | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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CAS No. |
881-03-8, 92538-34-6 | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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| Record name | 2-Methyl-1-nitronaphthalene | |
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| Record name | 2-Methyl-1-nitronaphthalene | |
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| Record name | Naphthalene, 2-methyl-1-nitro- | |
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| Record name | 2-METHYL-1-NITRONAPHTHALENE | |
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| Record name | Naphthalene, 2-methyl-1-nitro- | |
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| Record name | 1-Nitro-2-methylnaphthalene | |
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| Record name | 2-methyl-1-nitronaphthalene | |
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| Record name | 2-METHYL-1-NITRONAPHTHALENE | |
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Melting Point |
174 to 180 °F (NTP, 1992) | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
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Foundational & Exploratory
In-Depth Technical Guide: 2-Methyl-1-nitronaphthalene
CAS Number: 881-03-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1-nitronaphthalene, a key chemical intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, toxicological profile, and its applications in research and development.
Chemical and Physical Properties
This compound is a yellow to ochre crystalline solid.[1] It is insoluble in water but soluble in organic solvents.[1] As an aromatic nitro compound, it can act as a strong oxidizing agent and may react vigorously with reducing agents or bases.[1][2]
| Property | Value | Reference |
| CAS Number | 881-03-8 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | [4][5] |
| Molecular Weight | 187.19 g/mol | [4] |
| Appearance | Yellow to ochre crystalline powder | [1][5] |
| Melting Point | 79-82 °C | [5] |
| Boiling Point | 185-186 °C at 18 mmHg | [5] |
| Density | 1.234 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| InChI Key | IZNWACYOILBFEG-UHFFFAOYSA-N | [6] |
Experimental Protocols
Synthesis: Nitration of 2-Methylnaphthalene (B46627)
The primary method for synthesizing this compound is the electrophilic nitration of 2-methylnaphthalene.[4] This reaction requires careful temperature control to ensure selective mono-nitration at the 1-position and to minimize the formation of dinitro byproducts.
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (96%)
-
Glacial Acetic Acid
-
Ethanol (95%) for recrystallization
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in glacial acetic acid.
-
Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water. A yellow precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a product with high purity.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 95% ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (in CDCl₃) | Chemical shifts (δ, ppm): 7.85, 7.80, 7.68, 7.64, 7.48, 7.30 (aromatic protons), 2.46 (methyl protons).[7] |
| ¹³C NMR | Spectral data is available and can be compared with reference spectra from databases such as PubChem.[2] |
| IR (KBr disc) | Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and aromatic C-H and C=C bonds. |
| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ at 187, with characteristic fragmentation patterns.[2] |
Toxicology and Biological Activity
The toxicology of this compound is primarily associated with its metabolic activation in the body. Like other nitronaphthalenes, it is known to cause lung injury, specifically targeting the non-ciliated bronchiolar epithelial cells (Clara cells).[8]
The mechanism of toxicity involves the metabolism of the compound by cytochrome P450 enzymes in the liver and lungs.[4] This process can lead to the formation of reactive electrophilic intermediates.[4] These reactive metabolites can then covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and cytotoxicity.[9] Studies have indicated that nitronaphthalenes can be mutagenic, which is a significant concern for human health.[4][8]
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis.[3] Its nitro group can be readily transformed into other functional groups, such as an amino group, which is a common moiety in many pharmaceutical compounds. This makes it a useful building block for the synthesis of more complex molecules with potential biological activities.[4]
While direct applications in drug development are not extensively documented, its structural motif is of interest to medicinal chemists. The naphthalene (B1677914) core is present in various approved drugs, and the substitution pattern of this compound offers a scaffold for the development of new chemical entities. Researchers may utilize this compound in the synthesis of novel compounds for screening in various disease models. Its use has been noted in the broader chemical industry for the production of dyes and pigments.[3]
References
- 1. This compound | 881-03-8 [chemicalbook.com]
- 2. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Buy this compound | 881-03-8 [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-甲基-1-硝基萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(881-03-8) 1H NMR [m.chemicalbook.com]
- 8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methyl-1-nitronaphthalene (B1630592), including its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug discovery.
Chemical Identity and Nomenclature
The unequivocally established IUPAC name for the compound is This compound .[1] This name is based on the standard rules of organic nomenclature, where the positions on the naphthalene (B1677914) ring are numbered, and the substituents (methyl and nitro groups) are assigned the lowest possible locants, with the nitro group at position 1 and the methyl group at position 2.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 881-03-8 |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| InChI | InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 |
| InChIKey | IZNWACYOILBFEG-UHFFFAOYSA-N |
| SMILES | Cc1ccc2ccccc2c1--INVALID-LINK--[O-] |
| Synonyms | 1-Nitro-2-methylnaphthalene, Naphthalene, 2-methyl-1-nitro- |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 79-82 °C |
| Boiling Point | 185-186 °C at 18 mmHg |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone |
| Purity (typical) | ≥98% |
| Storage | Store in a cool, dry, dark place away from heat and flame |
Synthesis of this compound
This compound is primarily synthesized through the electrophilic nitration of 2-methylnaphthalene (B46627). The following is a detailed experimental protocol for its laboratory-scale synthesis.
Experimental Protocol: Nitration of 2-Methylnaphthalene
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene in dichloromethane. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 2-methylnaphthalene with vigorous stirring. The reaction temperature should be maintained between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from ethanol to yield a yellow crystalline solid.
Safety Precautions:
-
Handle concentrated acids with extreme care in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic; therefore, strict temperature control is crucial to prevent runaway reactions.
-
Nitrated organic compounds can be thermally unstable and potentially explosive; avoid excessive heat and mechanical shock.
Diagram 1: Synthesis Workflow of this compound
Caption: A flowchart illustrating the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Data available in public databases such as PubChem. |
| ¹³C NMR | Data available in public databases such as PubChem. |
| FTIR | Data available in public databases such as PubChem. |
| Mass Spec. | Molecular Ion (M⁺): m/z = 187 |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion peak and analysis of the fragmentation pattern.
-
Biological Activity and Drug Development Potential
This compound is primarily utilized as a chemical intermediate in the synthesis of various organic compounds, including those for the pharmaceutical industry.[2] However, there is a notable lack of publicly available data on the specific biological activities, mechanisms of action, or its direct application in drug development.
Studies on related compounds, such as methylnaphthalenes and nitronaphthalenes, have indicated potential for toxicity, with some demonstrating mutagenic properties.[3] The metabolism of these compounds can lead to reactive intermediates that may cause cellular damage.[3] For instance, the toxicity of methylnaphthalenes has been linked to the metabolic formation of epoxides, which can covalently bind to cellular macromolecules.[4]
Given its status as a pharmaceutical intermediate, it is likely that derivatives of this compound, rather than the compound itself, are the focus of drug discovery efforts. For researchers interested in exploring the biological potential of this compound or its derivatives, a logical screening workflow is proposed below.
Diagram 2: Proposed Biological Screening Workflow
Caption: A logical workflow for the initial biological evaluation of this compound.
Conclusion
This compound is a well-characterized compound with established methods for its synthesis and analysis. While its primary role to date has been as a synthetic intermediate, the biological activities of related nitroaromatic and naphthalene compounds suggest that its derivatives could be of interest in drug discovery. This guide provides the foundational chemical and procedural information necessary for researchers to utilize this compound in their studies and to explore its potential in the development of new therapeutic agents. Further research into its biological effects is warranted to fully understand its potential applications.
References
A Comprehensive Technical Guide to 2-Methyl-1-nitronaphthalene
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 2-Methyl-1-nitronaphthalene, a significant organic compound with applications in various chemical syntheses. The document covers its fundamental physicochemical properties, synthesis, analytical characterization, reactivity, and biological significance, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
This compound is a yellow crystalline solid.[1][2] Its core chemical and physical properties are summarized below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1][3][4][5] |
| Molecular Weight | 187.19 g/mol | [1][6] |
| CAS Number | 881-03-8 | [1][3][4] |
| Appearance | Yellow to amber crystalline powder | [1][5][7][8] |
| Melting Point | 79-82 °C | [1][5][7] |
| Boiling Point | 185-186 °C at 18 mmHg | [1][5][7] |
| Density | ~1.234 g/cm³ | [5][9] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[2][6][7] | |
| Vapor Pressure | 0.000594 mmHg at 25°C | [5] |
| Flash Point | 150.4 °C | [5] |
Synthesis and Purification
The primary method for synthesizing this compound is through the electrophilic nitration of 2-methylnaphthalene (B46627).[8] This process typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[8]
General Experimental Protocol for Synthesis
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Reaction flask with magnetic stirrer
-
Separatory funnel
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a reaction flask, dissolve 2-methylnaphthalene in a suitable solvent.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.[8]
Figure 1: Synthesis Workflow
Analytical Characterization Protocols
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure.
-
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Expected chemical shifts for this compound in CDCl₃ are approximately: δ 7.30-7.85 (m, 6H, aromatic protons) and δ 2.46 (s, 3H, methyl protons).[10]
-
-
¹³C NMR Spectroscopy Protocol:
-
Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum.
-
The spectrum will show distinct signals for the 11 carbon atoms in the molecule.[6]
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., non-polar).
-
The compound will be separated by the GC and then ionized (typically by electron ionization).
-
The mass spectrometer will detect the molecular ion peak (m/z) at approximately 187, corresponding to the molecular weight of this compound, along with characteristic fragment ions.[3][6]
-
Chromatography
Chromatographic techniques are used for purification and purity analysis.
-
Thin-Layer Chromatography (TLC) Protocol:
-
Spot a dilute solution of the sample on a silica (B1680970) gel TLC plate.
-
Develop the plate in a chamber with a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spot under UV light to determine the retention factor (Rf) and assess purity.
-
-
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Dissolve the sample in the mobile phase.
-
Inject the solution into an HPLC system equipped with a C18 column.
-
Elute with a mobile phase, such as a mixture of acetonitrile (B52724) and water.
-
Detect the compound using a UV detector, typically at a wavelength where the compound has strong absorbance.
-
Figure 2: Analytical Workflow
Reactivity and Safety Profile
This compound exhibits reactivity characteristic of aromatic nitro compounds.
-
Oxidizing Properties : It can act as a slight to strong oxidizing agent.[6][7]
-
Reactions with Reducing Agents : Mixtures with reducing agents (e.g., hydrides, sulfides) can lead to vigorous and potentially explosive reactions.[6][7][8]
-
Reaction with Bases : Aromatic nitro compounds may react explosively with strong bases like sodium hydroxide.[6][7]
Due to its potential hazards, proper safety precautions are imperative.
| Hazard Category | Precautionary Measures |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[9] Irritating to eyes, respiratory system, and skin. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[9] Use a respirator if dust is generated. |
| Handling | Avoid breathing dust and prevent contact with skin and eyes. Handle in a well-ventilated area. |
| Storage | Store in a cool, dry, dark, and well-ventilated place, sealed in a dry environment at room temperature.[5][9] |
| Fire Hazard | Combustible solid.[7] |
Biological Activity and Metabolic Pathway
While extensive research on the specific mechanism of action of this compound is limited, studies on related nitronaphthalenes provide insights into its potential biological effects. Nitronaphthalenes are known for their toxicity, which is often linked to their metabolic activation.[11][12]
The metabolism of such compounds can occur via oxidation by cytochrome P450 enzymes.[8][11] This can lead to the formation of reactive intermediates that may cause cellular damage.[8][12] Specifically, ring epoxidation is considered a key step in the cytotoxicity of naphthalene (B1677914) derivatives.[12] These reactive metabolites can form adducts with cellular macromolecules, contributing to their toxic effects.
Figure 3: Metabolic Activation
Applications in Research and Development
This compound is primarily used as a chemical intermediate in the synthesis of more complex organic molecules.[2] Its applications include:
-
Synthesis of Dyes and Pigments : It serves as a precursor in the manufacturing of various colorants.[1][2]
-
Pharmaceutical Intermediates : The compound is a building block in the synthesis of potential pharmaceutical agents.[1][2]
-
Organic Synthesis : The nitro group can be readily transformed into other functional groups, making it a versatile reagent in multi-step organic syntheses.[8]
-
Environmental and Toxicological Research : Due to its presence in atmospheric particulates, it is studied in the context of environmental chemistry and toxicology.[8][13]
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis via the nitration of 2-methylnaphthalene is a standard procedure, and its characterization relies on a suite of common analytical techniques. While its primary utility lies in its role as a synthetic intermediate, its potential for hazardous reactivity and biological toxicity necessitates careful handling and further investigation, particularly for professionals in drug development and environmental science. This guide provides a foundational technical overview to support such research and development endeavors.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS:881-03-8 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 3. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 4. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 881-03-8 [chemicalbook.com]
- 8. Buy this compound | 881-03-8 [smolecule.com]
- 9. echemi.com [echemi.com]
- 10. This compound(881-03-8) 1H NMR spectrum [chemicalbook.com]
- 11. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1-nitronaphthalene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, details relevant experimental methodologies, and illustrates the relationships between the compound's properties and their determination methods.
Core Physical and Chemical Data
This compound is an aromatic nitro compound with the chemical formula C₁₁H₉NO₂.[1][2] It is recognized as a yellow crystalline solid and serves as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1][3]
Quantitative Data Summary
The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data. Discrepancies in reported values can be attributed to differences in sample purity and measurement conditions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 881-03-8 | [2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [4] |
| Appearance | Yellow crystalline solid, yellow-orange powder | [1][5] |
| Melting Point | 79-82 °C | [2][5][6] |
| 70-73 °C | [1] | |
| 174-180 °F (79-82 °C) | ||
| Boiling Point | 185-186 °C at 18 mmHg | [2][5][6] |
| 370 °F (188 °C) at 20 mmHg | [7] | |
| Density | 1.234 g/cm³ | [5][7] |
| 1.1963 g/cm³ (rough estimate) | [6] | |
| Solubility | Insoluble in water (<0.1 mg/mL at 18°C) | [3][8] |
| Soluble in ethanol (B145695) and acetone | [1][8] | |
| Vapor Pressure | 0.000594 mmHg at 25°C | [5] |
| Flash Point | 150.4 °C | [5] |
| Refractive Index | 1.652 | [5] |
Experimental Protocols
The determination of the physical properties of a solid organic compound like this compound relies on standardized laboratory procedures. The following sections detail the general methodologies for measuring the key properties listed above.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range (0.5-1.0°C) typically signifies a pure compound, whereas a broad range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely crushed using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until it is filled to a height of 1-2 mm.[1][2]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]
-
The assembly is placed in the heating block of the melting point apparatus or an oil bath (Thiele tube).
-
The sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[2] The melting point is reported as the range T1-T2.
Boiling Point Determination (Micro Method under Reduced Pressure)
For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary. The reported boiling points for this compound are at reduced pressures (18-20 mmHg).[2][5]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath)
-
Vacuum source and manometer
Procedure:
-
A small amount of the liquid sample (if melted) or a solution in a high-boiling solvent is placed in the small test tube.
-
A capillary tube is inverted (sealed end up) and placed inside the test tube.
-
The apparatus is connected to a vacuum system, and the pressure is lowered to the desired value (e.g., 18 mmHg).
-
The sample is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.[9]
-
Heating is continued until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.
-
Heating is then discontinued. The boiling will slow down, and the liquid will start to be drawn into the capillary tube.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[10]
Density Determination (Gas Pycnometry)
Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder by measuring the volume of displaced gas, typically helium.[11]
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Helium gas source
Procedure:
-
A precise mass of the this compound sample is determined using an analytical balance.
-
The sample is placed into the sample chamber of the pycnometer, which has a known volume.
-
The chamber is sealed and purged with helium gas to remove any adsorbed gases from the sample surface.
-
Helium is introduced into a reference chamber at a known pressure and then expanded into the sample chamber.
-
The instrument measures the pressure change, from which the volume of the solid sample (excluding pore volume) is calculated based on the gas law.
-
The density is then calculated by dividing the mass of the sample by its measured volume.[11]
Solubility Determination (Qualitative and Semi-Quantitative)
Solubility tests are performed to understand the compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.[5][6]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Qualitative Assessment: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed in a test tube.[5] A small volume of the solvent (e.g., 1 mL of water, ethanol, or acetone) is added. The tube is vigorously shaken or vortexed.[6] The sample is visually inspected for dissolution. If it dissolves, more solute is added until saturation is reached. If it does not, the sample is classified as insoluble.
-
Semi-Quantitative Assessment (for low solubility): To determine solubility below a certain threshold (e.g., <0.1 mg/mL), a known mass of the compound is added to a specific volume of the solvent (e.g., water). The mixture is agitated for an extended period (e.g., 24 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical connection between this compound, its key physical properties, and the standard experimental techniques used for their determination.
Caption: Relationship between this compound and its physical property determination methods.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pennwest.edu [pennwest.edu]
- 9. scribd.com [scribd.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitronaphthalene (B1630592) is a nitroaromatic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its utility as a chemical intermediate stems from the reactivity of the nitro group and the naphthalene (B1677914) scaffold, making it a precursor for various dyes, pigments, and pharmaceuticals.[1] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its metabolic pathway.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2] |
| CAS Number | 881-03-8 | [3] |
| Appearance | Yellow to ochre crystalline powder | [1] |
| Melting Point | 79-82 °C | [3] |
| Boiling Point | 185-186 °C at 18 mmHg | [3] |
| Density | 1.1963 g/cm³ (estimate) | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[1] | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are assigned as follows:
| Assignment | Chemical Shift (ppm) |
| Aromatic-H | 7.85 |
| Aromatic-H | 7.80 |
| Aromatic-H | 7.68 |
| Aromatic-H | 7.64 |
| Aromatic-H | 7.48 |
| Aromatic-H | 7.30 |
| -CH₃ | 2.463 |
(Source: 90 MHz in CDCl₃)[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
(Note: Specific chemical shift assignments for all carbons were not available in the searched literature.)
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 1550–1475 | N-O asymmetric stretch (nitro compound) |
| 1360–1290 | N-O symmetric stretch (nitro compound) |
| 3100–3000 | C-H stretch (aromatic) |
| 3000–2850 | C-H stretch (alkane -CH₃) |
| 1600–1585, 1500–1400 | C-C stretch (in-ring, aromatic) |
(Assignments are based on typical IR absorption ranges.)[4]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 187 | [M]⁺ (Molecular ion) |
| 141 | [M - NO₂]⁺ |
| 115 | [C₉H₇]⁺ |
(Source: NIST Mass Spectrometry Data Center)[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic nitration of 2-methylnaphthalene (B46627). The following protocol is a representative procedure based on established methods for the nitration of naphthalene derivatives.
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in glacial acetic acid.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Cool the 2-methylnaphthalene solution to 0-5 °C using an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred 2-methylnaphthalene solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring at the same temperature for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven.
Metabolic Pathway
In biological systems, this compound undergoes metabolic transformations, primarily through reduction of the nitro group. The metabolic pathway involves the conversion to the corresponding amine, 2-methyl-1-naphthylamine. This process is significant as the resulting aromatic amines can have toxicological implications.
Metabolic reduction of this compound.
Reactivity and Safety
Reactivity
This compound is an oxidizing agent. It can react vigorously with reducing agents, which may lead to detonation. The aromatic nitro group can undergo reduction to an amino group, which is a common synthetic transformation. The naphthalene ring can also participate in further electrophilic substitution reactions.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is combustible and should be stored in a cool, dry place away from heat and incompatible materials such as strong reducing agents and bases. In case of fire, use a dry chemical, carbon dioxide, or Halon extinguisher.
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, purification, and metabolic fate of this compound. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the safe and effective use of this important chemical intermediate. Further research into its biological activities and potential applications is warranted.
References
Spectroscopic Profile of 2-Methyl-1-nitronaphthalene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-1-nitronaphthalene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics to aid in its identification, characterization, and application.
Introduction
This compound (C₁₁H₉NO₂) is a yellow crystalline solid with a molecular weight of 187.19 g/mol .[1] It is widely used in the synthesis of dyes, pigments, and pharmaceutical intermediates.[1] Accurate characterization of this compound is crucial for its effective use in research and development. This guide summarizes its key spectral data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols.
Spectroscopic Data
The following sections present the quantitative spectral data for this compound in a structured format for clarity and comparative analysis.
Mass Spectrometry (Electron Ionization)
Mass spectrometry analysis by electron ionization (EI) reveals a molecular ion peak and a characteristic fragmentation pattern that confirms the compound's molecular weight and structure.[2]
| m/z | Relative Intensity (%) | Assignment |
| 187 | 100 | [M]⁺ |
| 141 | ~80 | [M-NO₂]⁺ |
| 115 | ~60 | [C₉H₇]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
The ¹H NMR spectrum exhibits distinct signals for the aromatic and methyl protons.[3]
| Chemical Shift (ppm) | Assignment |
| 7.85 | Aromatic H |
| 7.80 | Aromatic H |
| 7.68 | Aromatic H |
| 7.64 | Aromatic H |
| 7.48 | Aromatic H |
| 7.30 | Aromatic H |
| 2.46 | -CH₃ |
The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| Data not explicitly found in search results | C-NO₂ |
| Data not explicitly found in search results | Aromatic C |
| Data not explicitly found in search results | Aromatic C-H |
| Data not explicitly found in search results | Aromatic C-CH₃ |
| Data not explicitly found in search results | Quaternary Aromatic C |
| Data not explicitly found in search results | -CH₃ |
Note: Specific chemical shift values for ¹³C NMR were not available in the provided search results. The table indicates the expected regions for the different carbon types.
Infrared (IR) Spectroscopy
The IR spectrum, typically obtained using a KBr pellet, shows characteristic absorption bands for the nitro group and the aromatic ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~1520 | Asymmetric NO₂ stretch |
| ~1340 | Symmetric NO₂ stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1450 | Aromatic C=C stretch |
Note: Specific peak values were not detailed in the search results and are represented by typical ranges for the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, recorded in a suitable solvent like methylene (B1212753) chloride, reveals electronic transitions within the conjugated aromatic system.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Data not explicitly found in search results | Data not explicitly found in search results | Methylene Chloride |
Note: While the existence of a UV-Vis spectrum is confirmed, specific absorption maxima and molar absorptivity values were not available in the search results.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are synthesized from established analytical practices.
Mass Spectrometry (GC-MS)
A gas chromatography-mass spectrometry (GC-MS) system is employed for the analysis.
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or acetone.
-
Gas Chromatography : The sample is injected into a GC equipped with a suitable capillary column (e.g., VF-200ms). The oven temperature is programmed to ensure separation from any impurities.
-
Mass Spectrometry : The eluent from the GC is introduced into the mass spectrometer. The analysis is performed in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired at a specific frequency (e.g., 400 MHz). Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using the KBr pellet method.
-
Sample Preparation : 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Pellet Formation : The mixture is placed in a die and pressed under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.
-
Spectral Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is recorded using a double-beam spectrophotometer.
-
Sample Preparation : A dilute solution of this compound is prepared in a UV-grade solvent, such as methylene chloride, to a concentration that gives an absorbance reading between 0.1 and 1.
-
Spectral Acquisition : The sample solution is placed in a quartz cuvette. The spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: IUPAC numbering of this compound for NMR assignments.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1-nitronaphthalene
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methyl-1-nitronaphthalene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. This document details the spectral data, experimental methodology, and a visualization of the molecular proton environment.
Introduction
This compound is an aromatic nitro compound with the molecular formula C₁₁H₉NO₂.[1][2][3][4][5] Understanding its ¹H NMR spectrum is crucial for confirming its chemical structure and purity. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the protons of the methyl group. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group significantly influence the chemical shifts of the aromatic protons.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz spectrometer.[2][6] The observed chemical shifts are summarized in the table below. The assignments are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the naphthalene ring. Protons closer to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm value), while protons on the unsubstituted ring will appear in a more typical aromatic region. The methyl group protons are shielded and appear at a much higher field (lower ppm value).
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-8 | 7.85 |
| H-4 | 7.80 |
| H-5 | 7.68 |
| H-3 | 7.64 |
| H-6 | 7.48 |
| H-7 | 7.30 |
| -CH₃ | 2.463 |
| Data sourced from ChemicalBook, recorded at 90 MHz in CDCl₃.[6] |
Experimental Protocol
The following describes a general methodology for acquiring the ¹H NMR spectrum of this compound.
3.1 Sample Preparation
-
Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with the signals of the analyte.[7]
-
Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added. TMS is chemically inert and provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.[8]
-
Transfer: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: The NMR tube is securely capped to prevent solvent evaporation.
3.2 Data Acquisition
-
Instrumentation: The spectrum is acquired using a nuclear magnetic resonance spectrometer, such as a 90 MHz instrument.[2][6]
-
Shimming: The instrument's magnetic field is shimmed to achieve maximum homogeneity, which results in sharp, well-resolved spectral lines.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are used. This typically includes:
-
A 90° pulse width.
-
A spectral width appropriate for proton spectra (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans.
-
-
Data Processing: The acquired Free Induction Decay (FID) signal is processed by applying a Fourier transform to convert it from the time domain to the frequency domain. Phase correction and baseline correction are then applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Visualization of Proton Environments
The following diagrams illustrate the structure of this compound and the logical relationships between its distinct proton environments, which give rise to the observed ¹H NMR spectrum.
Caption: Structure of this compound with proton assignments.
Caption: Logical grouping of proton signals in the ¹H NMR spectrum.
References
- 1. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 99 881-03-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 6. This compound(881-03-8) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Mass Spectrum of 2-Methyl-1-nitronaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrum of 2-Methyl-1-nitronaphthalene, a nitroaromatic compound of interest in various fields of chemical research. This document details the fragmentation pattern observed under electron ionization (EI), presents a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and visualizes the key processes involved.
Mass Spectrum Analysis
The mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The electron ionization (EI) mass spectrum is publicly available through the National Institute of Standards and Technology (NIST) database.[1]
Data Presentation
The quantitative data from the mass spectrum of this compound is summarized in the table below. The mass-to-charge ratios (m/z) of the most significant ions and their relative intensities are presented. The molecular ion [M]+ is observed at m/z 187, corresponding to the molecular weight of the compound (187.19 g/mol ).[1][2] The base peak, the most abundant ion, is observed at m/z 141.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 187 | ~60 | [C11H9NO2]+• (Molecular Ion) |
| 141 | 100 | [C11H9O]+ |
| 140 | ~85 | [C11H8O]+• |
| 115 | ~70 | [C9H7]+ |
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows a logical pathway characteristic of nitroaromatic compounds. The primary fragmentation event is the loss of the nitro group (NO2), followed by subsequent rearrangements and losses of neutral molecules.
The proposed fragmentation pathway is as follows:
-
Molecular Ion Formation: The molecule is ionized by the electron beam, forming the molecular ion [C11H9NO2]+• at m/z 187 .
-
Loss of Nitric Oxide: The molecular ion can undergo rearrangement and lose a nitric oxide radical (•NO), resulting in the ion at m/z 157 (not a major observed peak but a possible intermediate).
-
Formation of the Base Peak: A more favorable fragmentation pathway involves the loss of a nitro radical (•NO2) from the molecular ion, leading to the formation of the [C11H9]+ ion. However, the observed base peak at m/z 141 suggests a rearrangement occurs, likely forming a more stable oxonium ion, [C11H9O]+. This is a common fragmentation pattern for ortho-substituted nitro compounds.
-
Formation of m/z 140: The ion at m/z 141 can then lose a hydrogen atom to form the ion at m/z 140 , [C11H8O]+•.
-
Formation of m/z 115: The ion at m/z 141 can undergo further fragmentation by losing a molecule of carbon monoxide (CO), resulting in the formation of the indenyl cation [C9H7]+ at m/z 115 .
References
An In-depth Technical Guide to the Infrared Spectrum of 2-Methyl-1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Methyl-1-nitronaphthalene. Due to the limited availability of public, detailed experimental spectra for this specific compound, this guide synthesizes data from spectral databases and the established characteristic infrared absorption frequencies for its constituent functional groups. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Expected Vibrational Modes
This compound (C₁₁H₉NO₂) is an aromatic compound with a naphthalene (B1677914) backbone substituted with a methyl group and a nitro group. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are the nitro group (NO₂), the aromatic naphthalene ring system, and the methyl group (CH₃). The primary vibrational modes of interest include the stretching and bending of the N-O bonds in the nitro group, C-H bonds in the aromatic ring and methyl group, and the C-N bond.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound. The frequency ranges are based on established data for aromatic nitro compounds, substituted naphthalenes, and methyl groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2975 - 2950 | Medium | Asymmetric CH₃ Stretch |
| 2885 - 2860 | Medium | Symmetric CH₃ Stretch |
| 1620 - 1580 | Medium to Weak | Aromatic C=C Ring Stretch |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch[1][2] |
| 1520 - 1400 | Medium to Weak | Aromatic C=C Ring Stretch |
| 1465 - 1440 | Medium | Asymmetric CH₃ Bend |
| 1385 - 1365 | Medium | Symmetric CH₃ Bend (Umbrella Mode) |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch[1][2] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
| 890 - 835 | Medium | C-N Stretch |
Experimental Protocols: Acquiring the IR Spectrum
The infrared spectrum of a solid sample like this compound is typically obtained using the Potassium Bromide (KBr) pellet method. This technique involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent disc.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
This compound sample
-
Dry, spectroscopic grade Potassium Bromide (KBr) powder
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Drying: Gently grind a small amount of KBr powder in an agate mortar to a fine consistency. Dry the KBr under an infrared lamp to remove any adsorbed water, which can interfere with the spectrum.
-
Sample Preparation: Add a small amount of the this compound sample to the dry KBr in the mortar. The optimal sample-to-KBr ratio is typically around 1:100 by weight.
-
Mixing: Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Analysis: Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in obtaining the infrared spectrum of this compound using the KBr pellet method.
References
Solubility of 2-Methyl-1-nitronaphthalene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-nitronaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates available qualitative and semi-quantitative information. Furthermore, it presents a detailed, generalized experimental protocol for the accurate determination of the solubility of solid organic compounds, like this compound, which can be adapted for specific laboratory settings. This guide is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical industry, where understanding solubility is critical for process development, formulation, and quality control.
Introduction
This compound (CAS No. 881-03-8) is a nitroaromatic compound with a naphthalene (B1677914) backbone. Its physicochemical properties, particularly its solubility in organic solvents, are crucial for its application in chemical synthesis and pharmaceutical intermediate production.[1] The presence of the nitro group and the methyl-substituted naphthalene ring influences its polarity and, consequently, its interaction with different solvents. This guide aims to provide a clear understanding of its solubility profile based on existing data and theoretical considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 187.19 g/mol | [2][3][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 79-82 °C | [2][3][4][5] |
| Boiling Point | 185-186 °C at 18 mmHg | [2][3][4][5] |
Solubility Data
A thorough review of scientific literature and chemical databases reveals a scarcity of precise quantitative solubility data for this compound in a range of organic solvents. The available information is largely qualitative or semi-quantitative. The following table summarizes the existing data.
| Solvent | Temperature (°C) | Solubility | Data Type | Reference |
| Water | Not Specified | Insoluble/Sparingly Soluble | Qualitative | [6] |
| Ethanol (B145695) | Not Specified | Soluble | Qualitative | [1] |
| Acetone (B3395972) | Not Specified | Soluble | Qualitative | [1][6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | min. 5 mg/mL | Semi-Quantitative | [7] |
The general solubility in organic solvents like ethanol and acetone suggests that this compound behaves as a typical non-polar to moderately polar organic compound. Its insolubility in water is also consistent with its predominantly hydrocarbon structure.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used isothermal equilibrium method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Determine the mass of the collected filtrate and then dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution from the analytical results and the dilution factor.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
-
Visual Representation of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility as described in the experimental protocol.
Caption: Workflow for experimental solubility determination.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Dinitronaphthalene | 602-38-0 [chemicalbook.com]
- 4. Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reagecon.com [reagecon.com]
Synthesis of 2-Methyl-1-nitronaphthalene from 2-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-methyl-1-nitronaphthalene (B1630592) from 2-methylnaphthalene (B46627), a key intermediate in various chemical and pharmaceutical applications. This document provides a comprehensive overview of the chemical properties, experimental protocols, and reaction mechanisms involved in this synthesis.
Compound Properties
This compound is a yellow-orange crystalline solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | [2][3] |
| Melting Point | 79-82 °C | [1][4] |
| Boiling Point | 185-186 °C at 18 mmHg | [1][4] |
| Appearance | Yellow-orange powder | [1] |
| IUPAC Name | This compound | [3] |
| CAS Number | 881-03-8 | [2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.
| Assignment | Chemical Shift (ppm) |
| CH₃ | 2.463 |
| Ar-H | 7.30 |
| Ar-H | 7.48 |
| Ar-H | 7.64 |
| Ar-H | 7.68 |
| Ar-H | 7.80 |
| Ar-H | 7.85 |
| (Solvent: CDCl₃, Frequency: 90 MHz)[5] |
A separate protocol reported the following ¹H NMR data (400 MHz, CDCl₃): δ 2.52 (s, 3H), 7.35-7.38 (m, 1H), 7.54-7.58 (m, 1H), 7.62-7.67 (m, 1H), 7.73-7.77 (m, 1H), 7.88-7.90 (m, 2H) ppm.[6]
Other Spectroscopic Data
| Technique | Availability |
| Mass Spectrometry (GC-MS) | Data available[2][3] |
| Infrared (IR) Spectroscopy | Data available[3] |
| Raman Spectroscopy | Data available[3] |
Synthesis Protocol: Electrophilic Nitration
The primary method for the synthesis of this compound is the electrophilic aromatic substitution of 2-methylnaphthalene.[7] The methyl group on the naphthalene (B1677914) ring directs the incoming nitro group primarily to the ortho position (C1).[7]
Experimental Procedure
The following protocol is adapted from a patented method for the nitration of 2-methylnaphthalene.[6]
Reagents and Materials:
-
2-Methylnaphthalene
-
Nitric Acid (fuming or concentrated)[6]
-
Organic Solvent (e.g., dichloromethane)[6]
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Methanol (B129727) (for recrystallization)
Procedure:
-
Dissolve 2-methylnaphthalene in an organic solvent.
-
Cool the solution to a temperature between 0-75 °C. A temperature range of 5-10 °C is specified in one example.[6]
-
Slowly add nitric acid to the solution.
-
Allow the reaction to proceed for 2-5 hours, monitoring the progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product into an organic solvent (e.g., dichloromethane).[6]
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure this compound.[6]
Yield: 75-80%[6]
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The nitration of 2-methylnaphthalene proceeds via an electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: Nitric acid is protonated by a strong acid catalyst (often sulfuric acid, though not explicitly required in all protocols), which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the 2-methylnaphthalene ring attacks the nitronium ion. The methyl group is an activating group, and its directing effect favors the formation of a carbocation intermediate (a sigma complex or Wheland intermediate) with the nitro group attached at the C1 position.
-
Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.
Caption: Mechanism of electrophilic nitration of 2-methylnaphthalene.
Safety Considerations
-
Concentrated and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled. Proper cooling and slow addition of reagents are essential.
-
Organic solvents used in the reaction and workup are flammable. Avoid open flames and sources of ignition.
-
The final product, like many nitroaromatic compounds, should be handled with care as some can be toxic or explosive.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. lookchem.com [lookchem.com]
- 2. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 3. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-甲基-1-硝基萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound(881-03-8) 1H NMR [m.chemicalbook.com]
- 6. CN101070279A - Process for preparing 2-methyl-1,4-naphthaquinoue using 2-methyl-naphthalene - Google Patents [patents.google.com]
- 7. Buy this compound | 881-03-8 [smolecule.com]
An In-depth Technical Guide to the Electrophilic Nitration of 2-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nitration of 2-methylnaphthalene (B46627), a key reaction in the synthesis of various chemical intermediates. The document details the reaction's regioselectivity, presents quantitative data on isomer distribution under different conditions, and offers detailed experimental protocols. Furthermore, it elucidates the underlying mechanistic principles that govern the reaction's outcome.
Introduction
The electrophilic nitration of 2-methylnaphthalene is a classic example of an electrophilic aromatic substitution reaction. The introduction of a nitro group (-NO₂) onto the naphthalene (B1677914) ring system significantly alters its electronic properties and provides a versatile handle for further functionalization, making the resulting nitro-2-methylnaphthalene isomers valuable precursors in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
The regiochemical outcome of this reaction is influenced by both the inherent reactivity of the naphthalene core and the directing effects of the methyl group. Understanding and controlling the isomer distribution is critical for synthetic applications.
Regioselectivity and Product Distribution
The nitration of 2-methylnaphthalene primarily yields a mixture of four mononitrated isomers. The substitution pattern is a result of the interplay between the activating, ortho, para-directing methyl group and the inherent preference for electrophilic attack at the α-positions (1, 4, 5, and 8) of the naphthalene ring. This preference for α-substitution is due to the greater stabilization of the corresponding carbocation intermediate (Wheland intermediate or σ-complex), where the aromaticity of the adjacent ring can be preserved in more resonance structures.[1][2]
The primary products of the mononitration of 2-methylnaphthalene are:
-
1-nitro-2-methylnaphthalene
-
8-nitro-2-methylnaphthalene
-
4-nitro-2-methylnaphthalene
-
5-nitro-2-methylnaphthalene
The distribution of these isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.
Data Presentation: Isomer Distribution in the Mononitration of 2-Methylnaphthalene
The following table summarizes the quantitative product distribution for the mononitration of 2-methylnaphthalene under specific experimental conditions.
| Nitrating Agent | Solvent | 1-nitro-2-methylnaphthalene (%) | 8-nitro-2-methylnaphthalene (%) | 4-nitro-2-methylnaphthalene (%) | 5-nitro-2-methylnaphthalene (%) | Reference |
| HNO₃/H₂SO₄ | Acetic Anhydride | 58 | 16 | 12 | 8 | [3] |
This table will be expanded as more quantitative data from diverse reaction conditions are reported and verified.
Reaction Mechanism
The electrophilic nitration of 2-methylnaphthalene proceeds through a well-established multi-step mechanism:
-
Formation of the Nitronium Ion: In mixed acid nitrations (e.g., HNO₃/H₂SO₄), nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[2]
-
Electrophilic Attack: The π-electron system of the 2-methylnaphthalene ring acts as a nucleophile, attacking the nitronium ion. This attack can occur at various positions, leading to the formation of different resonance-stabilized carbocation intermediates known as σ-complexes or Wheland intermediates.
-
Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the naphthalene ring and yielding the final nitrated product.
The regioselectivity of the reaction is determined by the relative stabilities of the intermediate σ-complexes. Attack at the α-positions (1 and 8) is generally favored due to the formation of more stable intermediates where the positive charge can be delocalized over the two rings while maintaining a complete benzene (B151609) ring in some resonance structures. The activating effect of the methyl group at the 2-position further influences the distribution among the possible α- and β-substitution products.
Experimental Protocols
The following are detailed methodologies for the electrophilic nitration of 2-methylnaphthalene.
Protocol 1: Mononitration of 2-Methylnaphthalene using Mixed Acid in Acetic Anhydride
This protocol is adapted from established procedures for the nitration of substituted naphthalenes.[3]
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Acetic Anhydride
-
Dichloromethane (or other suitable organic solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene (1.0 eq) in a minimal amount of acetic anhydride.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (1.0-1.2 eq) to concentrated nitric acid (1.0-1.2 eq) while maintaining the temperature at 0 °C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 2-methylnaphthalene over a period of 30-60 minutes. Ensure the reaction temperature does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from ethanol or by column chromatography on silica (B1680970) gel.
Conclusion
The electrophilic nitration of 2-methylnaphthalene is a synthetically useful reaction that yields a mixture of mononitrated isomers. The regiochemical outcome is a predictable consequence of the principles of electrophilic aromatic substitution, governed by the stability of the intermediate σ-complexes and the directing influence of the methyl substituent. The product distribution can be influenced by the choice of reaction conditions. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of synthetic chemistry and drug development, enabling the controlled synthesis of specific nitro-2-methylnaphthalene isomers for various applications.
References
An In-depth Technical Guide to the Mechanism of Nitration of 2-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 2-methylnaphthalene (B46627) is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic synthesis for the introduction of a nitro group onto an aromatic ring. The resulting nitro-2-methylnaphthalene isomers are valuable intermediates in the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and other specialty chemicals. Understanding the mechanism of this reaction, particularly the factors governing its regioselectivity, is crucial for controlling the product distribution and optimizing synthetic routes.
This technical guide provides a comprehensive overview of the mechanism of nitration of 2-methylnaphthalene. It delves into the underlying principles of electrophilic aromatic substitution on the naphthalene (B1677914) ring system, the directing effects of the methyl substituent, and the formation and stability of the key intermediates that dictate the final product distribution. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are working with or have an interest in the synthesis and chemistry of substituted naphthalenes.
The Mechanism of Electrophilic Aromatic Substitution in 2-Methylnaphthalene
The nitration of 2-methylnaphthalene proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a powerful electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.
The overall transformation can be summarized as follows:
Regioselectivity in the Nitration of 2-Methylnaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nitration of substituted naphthalenes is a foundational reaction in organic synthesis, pivotal for the introduction of a nitro group that serves as a versatile precursor for a variety of functional groups essential in the development of pharmaceuticals and other advanced materials. The regiochemical outcome of this electrophilic aromatic substitution is governed by a complex interplay of electronic and steric factors. This technical guide provides a comprehensive overview of the regioselectivity observed in the nitration of 2-methylnaphthalene (B46627), presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in predicting and controlling the reaction's outcome.
Core Principles: Electronic and Steric Influences
The regioselectivity of the nitration of 2-methylnaphthalene is primarily dictated by two key factors: the directing effect of the methyl group and the inherent reactivity of the naphthalene (B1677914) ring system. The methyl group is an activating, ortho, para-directing group, meaning it increases the electron density of the aromatic ring and favors electrophilic attack at the positions ortho and para to itself. In the case of 2-methylnaphthalene, the positions ortho to the methyl group are C1 and C3, and the para position is C6.
However, the naphthalene ring itself exhibits a preference for electrophilic substitution at the α-positions (C1, C4, C5, and C8) over the β-positions (C2, C3, C6, and C7). This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at an α-position, which can be resonance-stabilized by delocalizing the positive charge over a larger portion of the aromatic system while maintaining the aromaticity of the second ring in more resonance structures. The interplay of these two effects—the directing influence of the methyl group and the intrinsic reactivity of the naphthalene nucleus—determines the final product distribution.
Quantitative Data on Isomer Distribution
The nitration of 2-methylnaphthalene typically yields a mixture of several isomeric products. The precise distribution of these isomers is highly dependent on the specific reaction conditions, including the nitrating agent, solvent, and temperature. Below is a summary of the observed product distribution under common nitration conditions.
| Nitrating Agent/Solvent | 1-nitro-2-methylnaphthalene | 8-nitro-2-methylnaphthalene | 4-nitro-2-methylnaphthalene | 5-nitro-2-methylnaphthalene | Reference |
| HNO₃/H₂SO₄ in Acetic Anhydride | 58% | 16% | 12% | 8% | [1] |
Under charge-transfer nitration conditions, a complex mixture of four isomeric nitro-2-methylnaphthalenes has also been reported, highlighting the sensitivity of regioselectivity to the reaction mechanism.[2]
Mechanistic Rationale for Observed Regioselectivity
The observed product distribution can be rationalized by examining the stability of the Wheland intermediates (arenium ions) formed during the electrophilic attack of the nitronium ion (NO₂⁺) at different positions of the 2-methylnaphthalene ring. The attack at the C1 position, for instance, leads to a carbocation that is both at an α-position and ortho to the activating methyl group, making it a highly favored pathway. Similarly, attack at the C8 position, another α-position, is also significant. The formation of other isomers can be explained by a combination of electronic and steric factors influencing the relative energies of the transition states leading to the various intermediates.
References
Isomers of methylnitronaphthalene
Commencing Isomer Analysis
I've initiated a thorough search for all conceivable methylnitronaphthalene isomers. My immediate focus is on identifying any existing quantitative data related to these isomers, specifically physical properties like melting and boiling points. This foundational step will enable me to prioritize and narrow my focus for subsequent analyses.
Expanding Data Acquisition
I'm now expanding my data acquisition strategy. Along with physical properties, I'm actively pursuing spectroscopic data, synthesis details, and reaction mechanisms for the methylnitronaphthalene isomers. My goal is to compile a rich dataset encompassing all facets of their behavior. Next, I'll dive into experimental protocols and potential biological activities.
Initiating Isomer Search
I've begun identifying potential isomers of methylnitronaphthalene. The GSRS database offers a promising starting point, though I'm aware it may not be fully comprehensive. My immediate task is to cross-reference this list with other resources and develop a robust strategy for ensuring all possibilities are considered. I'm keen to avoid any oversights in the enumeration.
Analyzing Substitution Patterns
I'm now delving into the intricate world of substitution patterns for methylnitronaphthalene. The GSRS search, while useful, necessitates a more methodical approach. I'm focusing on systematically mapping out every unique arrangement of the methyl and nitro groups on the naphthalene (B1677914) ring. This will prevent gaps in my isomer list. Preliminary data from search results indicates potential for experimental protocols and biological activity data, keeping me on track to meet my goal.
Refining Isomer Enumeration
I'm making progress in isomer identification. The GSRS data provided a good start, but I'm now focusing on a systematic, ring-based approach. Naphthalene's alpha/beta positions are key. I'm carefully mapping out all unique methyl/nitro arrangements to guarantee completeness. Initial data suggests relevant spectroscopic, toxicity, and activity data are potentially abundant, while specific protocols and pathways remain elusive. So, I will build out the isomer list before targeting data searches.
Methodological & Application
Application Notes and Protocols for 2-Methyl-1-nitronaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitronaphthalene is a versatile synthetic intermediate, primarily utilized as a precursor to 2-methyl-1-naphthylamine, which is a key building block for the synthesis of various organic compounds. Its chemical structure, featuring a reactive nitro group on a naphthalene (B1677914) scaffold, allows for a range of chemical transformations. These transformations are instrumental in the development of dyes, pigments, and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.
Synthesis of this compound
The most common method for the synthesis of this compound is the direct nitration of 2-methylnaphthalene (B46627). The methyl group directs the nitration primarily to the C1 position.
Experimental Protocol: Nitration of 2-Methylnaphthalene
Materials:
-
2-Methylnaphthalene
-
Fuming nitric acid
-
Acetic acid
-
Water
-
Organic solvent (e.g., Dichloromethane (B109758) or Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene in glacial acetic acid.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol (B145695) or methanol (B129727) to yield a yellow crystalline solid.
Key Synthetic Application: Reduction to 2-Methyl-1-naphthylamine
The primary application of this compound is its reduction to 2-methyl-1-naphthylamine. This transformation is a critical step in the synthesis of more complex molecules. Several methods can be employed for this reduction, each with its own advantages and disadvantages.
Quantitative Data for the Reduction of this compound
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Catalytic Hydrogenation | 5% Pd/C (5 mol%) | Methanol | Room Temperature | 2-4 | >95 | General protocol for nitroarene reduction. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium (B1175870) formate (B1220265) | Methanol | Reflux | 1-3 | ~98 | A mild and efficient method avoiding the use of gaseous hydrogen.[1] |
| Béchamp Reduction | Iron powder, Acetic acid | Ethanol/Water | Reflux | 2-5 | 85-95 | A classical and cost-effective method for large-scale industrial synthesis.[2] |
| Reduction with SnCl₂ | Tin(II) chloride dihydrate, Hydrochloric acid | Ethanol | Reflux | 1-3 | >90 | A common laboratory method for the reduction of aromatic nitro compounds. |
Experimental Protocols for the Reduction of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
To a solution of this compound in methanol in a round-bottom flask, add 10% Pd/C (catalytic amount, e.g., 5-10 mol%).
-
Add ammonium formate (3-5 equivalents) in portions to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-1-naphthylamine.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of this compound and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add glacial acetic acid dropwise to the refluxing mixture.
-
Continue refluxing for 2-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the iron salts.
-
Make the filtrate alkaline by adding a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-1-naphthylamine.
Applications in the Synthesis of Dyes and Pharmaceutical Intermediates
2-methyl-1-naphthylamine, derived from this compound, is a valuable precursor for the synthesis of azo dyes and various pharmaceutical intermediates.
Synthesis of Azo Dyes
Azo dyes are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling agent.
Part A: Diazotization
-
Dissolve 2-methyl-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve a coupling agent (e.g., 2-naphthol (B1666908) or a substituted aniline) in an aqueous sodium hydroxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the dye by vacuum filtration, wash it thoroughly with cold water, and dry it.
Synthesis of Pharmaceutical Intermediates: Triazole Derivatives
Triazole derivatives are an important class of compounds in medicinal chemistry with a wide range of biological activities. 1,2,3-Triazoles can be synthesized from aromatic amines via a multi-step process.
Step 1: Azide (B81097) Formation from 2-Methyl-1-naphthylamine
-
Diazotize 2-methyl-1-naphthylamine as described in the azo dye synthesis (Part A).
-
Slowly add the cold diazonium salt solution to a cold, stirred solution of sodium azide in water.
-
The aryl azide will precipitate out of the solution.
-
Collect the azide by filtration, wash with cold water, and dry carefully (aryl azides can be explosive).
Step 2: [3+2] Cycloaddition (Click Chemistry)
-
Dissolve the synthesized 1-azido-2-methylnaphthalene and a terminal alkyne in a suitable solvent system (e.g., t-butanol/water).
-
Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting 1,2,3-triazole derivative by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Synthetic applications of this compound.
Caption: Workflow for Catalytic Transfer Hydrogenation.
References
Application Notes and Protocols: 2-Methyl-1-nitronaphthalene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1-nitronaphthalene as a key chemical intermediate. It is primarily utilized in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceutical precursors.[1]
General Information
This compound is a yellow crystalline solid.[2] It serves as a crucial building block in organic synthesis, with its reactivity centered around the nitro group and the naphthalene (B1677914) core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 881-03-8 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2] |
| Melting Point | 79-82 °C | [3] |
| Boiling Point | 185-186 °C at 18 mmHg | [3] |
| Appearance | Yellow orange powder | [3] |
| Solubility | Insoluble in water. | [2] |
Synthesis of this compound
The primary method for the synthesis of this compound is the electrophilic nitration of 2-methylnaphthalene (B46627). This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][4] The methyl group on the naphthalene ring directs the nitration predominantly to the C1 position.
Experimental Protocol 1: Nitration of 2-Methylnaphthalene
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. Sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[5]
-
Slowly add the nitrating mixture dropwise to the cooled solution of 2-methylnaphthalene with vigorous stirring. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Methylnaphthalene | [3] |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | [4] |
| Reaction Temperature | 0-10 °C | |
| Reaction Time | 1-2 hours | |
| Typical Yield | ~76% | [3] |
Diagram 1: Synthesis of this compound
Caption: Workflow for the nitration of 2-methylnaphthalene.
Application as a Chemical Intermediate: Synthesis of 2-Methyl-1-naphthylamine
A primary application of this compound is its use as a precursor for the synthesis of 2-methyl-1-naphthylamine. This is achieved through the reduction of the nitro group to an amine group.
Experimental Protocol 2: Reduction of this compound
This protocol outlines the reduction of this compound to 2-methyl-1-naphthylamine.
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, prepare a stirred suspension of iron powder in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add this compound portion-wise to the refluxing mixture.
-
Continue refluxing for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield 2-methyl-1-naphthylamine.
Table 3: Reaction Parameters for the Reduction of this compound
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reducing Agent | Iron powder in acidic medium |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux (80-90 °C) |
| Reaction Time | 3-4 hours |
Diagram 2: Synthesis of 2-Methyl-1-naphthylamine
Caption: Reduction of this compound.
Application in Dye Synthesis: Azo Dyes
2-Methyl-1-naphthylamine, derived from this compound, is a valuable intermediate in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the -N=N- azo group.[6] The synthesis involves diazotization of the primary amine followed by coupling with a suitable coupling component.[6]
Experimental Protocol 3: Synthesis of an Azo Dye from 2-Methyl-1-naphthylamine
This protocol describes the synthesis of an azo dye using 2-methyl-1-naphthylamine and 2-naphthol (B1666908) as the coupling component.
Materials:
-
2-Methyl-1-naphthylamine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure: Part A: Diazotization of 2-Methyl-1-naphthylamine
-
In a beaker, suspend 2-methyl-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring for 20-30 minutes to ensure complete formation of the diazonium salt.
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding more sodium hydroxide solution if necessary. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water, and dry it.
Diagram 3: Azo Dye Synthesis Pathway
Caption: General pathway for azo dye synthesis.
References
- 1. Buy this compound | 881-03-8 [smolecule.com]
- 2. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|881-03-8|lookchem [lookchem.com]
- 4. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methyl-1-nitronaphthalene in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitronaphthalene is a key aromatic intermediate utilized in the synthesis of a variety of dyes and pigments. Its chemical structure allows for facile conversion into versatile precursors for the production of chromophores, particularly azo dyes. The typical synthetic route involves the reduction of the nitro group to a primary amine, followed by diazotization and subsequent coupling with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. This process enables the creation of a diverse palette of colors with various applications in textiles, printing, and material science.
These application notes provide detailed protocols for the synthesis of an exemplary azo dye starting from this compound, including the reduction of the nitro group, the diazotization of the resulting amine, and the final coupling reaction. Representative quantitative data for analogous dye syntheses are presented to provide a reference for expected outcomes.
Synthetic Workflow Overview
The overall synthesis of an azo dye from this compound is a two-step process. The first step is the reduction of the nitro group to form 2-methyl-1-naphthylamine. The second step involves the diazotization of this amine and its subsequent coupling with a suitable aromatic partner to generate the final azo dye.
2-Methyl-1-nitronaphthalene: A Chemical Intermediate with Limited Pharmaceutical Application Data
2-Methyl-1-nitronaphthalene is a yellow, crystalline solid primarily utilized as a chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially pharmaceuticals.[1][2] Despite its classification for use in the pharmaceutical industry, detailed public-domain research on its specific therapeutic applications is notably scarce.[1][3] Current scientific literature focuses more on its chemical properties, synthesis, and toxicological profile, often in comparison to related compounds like naphthalene (B1677914) and 1-nitronaphthalene (B515781).[4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [6][7] |
| Molecular Weight | 187.19 g/mol | [6] |
| CAS Number | 881-03-8 | [6] |
| Appearance | Yellow to orange crystalline solid/powder | [2][6] |
| Melting Point | 70-82 °C | [1][2] |
| Boiling Point | 185-186 °C at 18 mmHg | [2] |
| Solubility | Insoluble in water | [6] |
Synthesis of this compound
The primary method for synthesizing this compound is through the nitration of 2-methylnaphthalene (B46627).[3] This electrophilic aromatic substitution reaction typically involves a mixture of concentrated nitric acid and sulfuric acid.[3]
Experimental Protocol: Nitration of 2-Methylnaphthalene
Objective: To synthesize this compound from 2-methylnaphthalene.
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Reaction flask with a stirrer
-
Dropping funnel
-
Separatory funnel
-
Recrystallization solvent (e.g., ethanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a reaction flask, dissolve 2-methylnaphthalene in a suitable solvent.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the flask using a dropping funnel while stirring continuously. The temperature should be carefully controlled to prevent over-nitration and the formation of by-products.[3]
-
After the addition is complete, continue stirring the mixture at a low temperature for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate and wash it with cold water to remove any remaining acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified crystals and determine the yield and melting point.
Biological Activity and Toxicity
The biological activity of this compound is primarily understood in the context of its toxicity and metabolism.[3] Studies on related compounds suggest that it is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[3][4] These intermediates can bind to cellular macromolecules, potentially causing cytotoxicity and mutagenicity.[3]
Chronic toxicity and carcinogenicity studies on the parent compound, 2-methylnaphthalene, in mice indicated that it can induce pulmonary alveolar proteinosis but does not have unequivocal carcinogenic potential.[8] It is important to note that the addition of the nitro group in this compound could significantly alter its biological properties. For instance, the metabolism of nitronaphthalenes can lead to the formation of their corresponding amines, some of which are known carcinogens.[9]
Like its analogs, 1-nitronaphthalene and methylnaphthalenes, this compound is expected to cause lesions in bronchiolar epithelial cells, specifically Clara and ciliated cells.[4][5] However, species-specific toxicity has been observed with these compounds, with rats being more susceptible to 1-nitronaphthalene toxicity than mice.[5][10]
Potential Signaling Pathway Involvement
Based on the metabolism of similar compounds, the following diagram illustrates a plausible metabolic activation pathway for this compound that could lead to cellular toxicity.
Caption: Proposed metabolic activation of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following workflow outlines a general procedure to assess the cytotoxic effects of this compound on a cell line.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
While this compound is noted for its role as a chemical intermediate in various industries, including pharmaceuticals, there is a significant lack of published research detailing its specific applications in drug development and therapy. The available information predominantly pertains to its chemical synthesis and toxicological properties, which are inferred from studies on structurally similar compounds. Further research is required to elucidate any potential therapeutic value and to establish detailed protocols for its use in pharmaceutical research.
References
- 1. This compound CAS:881-03-8 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 2. This compound|881-03-8|lookchem [lookchem.com]
- 3. Buy this compound | 881-03-8 [smolecule.com]
- 4. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of 2-Methyl-1-nitronaphthalene
Application Notes for the Synthesis of 2-Methyl-1-nitronaphthalene
Introduction
This compound is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of dyes, pigments, and pharmaceutical compounds. The introduction of the nitro group onto the naphthalene (B1677914) scaffold provides a functional handle for further chemical transformations. This document outlines a detailed experimental protocol for the synthesis of this compound via the electrophilic nitration of 2-methylnaphthalene (B46627). The primary product of this reaction is 1-nitro-2-methylnaphthalene, which can be isolated from other isomers through purification by crystallization.[1]
General Principles
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 2-methylnaphthalene. The nitration is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in a solvent like acetic acid. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring. The position of nitration is influenced by the directing effect of the methyl group and the inherent reactivity of the naphthalene ring system. In the case of 2-methylnaphthalene, the primary product of mononitration is this compound (also known as 1-nitro-2-methylnaphthalene).[1] The reaction temperature is a critical parameter to control to minimize the formation of dinitrated byproducts.[1]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methylnaphthalene | Reagent | Sigma-Aldrich |
| Nitric Acid (70%) | ACS Reagent | Fisher Scientific |
| Sulfuric Acid (98%) | ACS Reagent | Fisher Scientific |
| Acetic Acid | Glacial | VWR |
| Ethanol (B145695) | 200 Proof, Absolute | Decon Labs |
| Dichloromethane | ACS Reagent | EMD Millipore |
| Sodium Bicarbonate | ACS Reagent | J.T. Baker |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |
| Deionized Water | ||
| Ice |
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for recrystallization
Procedure:
Part 1: Nitration of 2-Methylnaphthalene
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 14.2 g (0.1 mol) of 2-methylnaphthalene in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 10 mL of 70% nitric acid, while cooling the beaker in an ice bath.
-
Once the nitrating mixture has cooled to below 10 °C, transfer it to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over a period of 30-45 minutes. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.[1]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another hour at room temperature.
Part 2: Work-up and Isolation
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 200 mL of water.
-
Stir the mixture until all the ice has melted. A yellow precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus (B1172312) paper.
-
Press the solid as dry as possible on the filter paper.
Part 3: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a desiccator under vacuum.
-
Determine the melting point and yield of the final product.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 34-36 | 241-242 |
| This compound | C₁₁H₉NO₂ | 187.19 | 79-82[2] | 185-186 @ 18 mmHg[2] |
Table 2: Reaction Parameters and Expected Yield
| Parameter | Value |
| Moles of 2-Methylnaphthalene | 0.1 mol |
| Moles of Nitric Acid | ~0.16 mol |
| Moles of Sulfuric Acid | ~0.18 mol |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 3 hours |
| Expected Yield of this compound | 50-60%[1] |
Mandatory Visualization
Caption: Synthesis workflow for this compound.
References
Application Note and Protocol: Laboratory Scale Synthesis of 2-Methyl-1-nitronaphthalene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-1-nitronaphthalene. The synthesis is achieved through the electrophilic nitration of 2-methylnaphthalene (B46627). This application note includes a summary of the reaction, a detailed experimental protocol, a table of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical compounds.[1] It is a derivative of 2-methylnaphthalene, a compound commercially available from coal tar.[2][3] The synthesis of this compound primarily involves the electrophilic aromatic substitution of 2-methylnaphthalene using nitrating agents.[4] The methyl group on the naphthalene (B1677914) ring directs the nitration to the C1 position, leading to the formation of this compound as the major product.[4] This document outlines a reliable method for its synthesis on a laboratory scale.
Reaction and Mechanism
The synthesis of this compound is achieved by the nitration of 2-methylnaphthalene. The most common method employs a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich naphthalene ring, leading to the formation of a sigma complex (a Wheland intermediate).[4] Subsequent deprotonation restores the aromaticity of the ring, yielding this compound. The methyl group at the C2 position activates the ring towards electrophilic attack and directs the substitution to the ortho position (C1).[4]
Reaction:
C₁₀H₇CH₃ + HNO₃ --(H₂SO₄)--> CH₃C₁₀H₆NO₂ + H₂O
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and the final product.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [1][5][6][7][8] |
| Molecular Weight | 187.19 g/mol | [1][5][7][8] |
| Typical Yield | 57-76% | [2][5] |
| Appearance | Yellow to orange crystalline powder | [4][5] |
| Melting Point | 79-82 °C | [1][5] |
| Boiling Point | 185-186 °C at 18 mmHg | [1][5] |
| Density | 1.234 g/cm³ | [5] |
| Solubility | Insoluble in water | [4][7] |
Experimental Protocol
This protocol is based on established methods for the nitration of 2-methylnaphthalene.[2]
4.1. Materials and Equipment
-
2-Methylnaphthalene (C₁₀H₈)
-
Nitric acid (HNO₃, 70%)
-
Sulfuric acid (H₂SO₄, 98%)
-
Ethanol (B145695) (for crystallization)
-
Distilled water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter paper
-
Beakers
-
Heating mantle or water bath
-
Rotary evaporator
4.2. Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar in a round-bottom flask and place it in an ice bath on a magnetic stirrer.
-
Addition of 2-Methylnaphthalene: Add 2-methylnaphthalene to the flask.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid to nitric acid while cooling in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture to the stirred 2-methylnaphthalene solution via a dropping funnel. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.[2]
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Isolation of Crude Product: The solid product will precipitate. Isolate the crude this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold distilled water to remove any residual acid.
-
Purification by Crystallization: Recrystallize the crude product from ethanol to obtain pure this compound as yellow-orange crystals.[2]
-
Drying: Dry the purified crystals under vacuum.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Safety Precautions
-
Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitro byproducts.[2]
-
Aromatic nitro compounds can be explosive, especially when mixed with reducing agents.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. Buy this compound | 881-03-8 [smolecule.com]
- 5. This compound|881-03-8|lookchem [lookchem.com]
- 6. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 7. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 2-Methyl-1-nitronaphthalene using various analytical techniques. The protocols outlined below are intended to serve as a comprehensive guide for obtaining reliable and reproducible data for quality control, impurity profiling, and research purposes.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for purity assessment and trace-level analysis.
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight | 187.19 g/mol [1] |
| Major m/z Peaks | 187 (M+), 141, 129, 115 |
Experimental Protocol
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone) to a final concentration of approximately 1 mg/mL.
-
For trace analysis, a sample concentration of 10-100 µg/mL may be more appropriate.
-
Vortex the solution to ensure complete dissolution.
Instrumental Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Data Analysis: The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak should be compared with a reference spectrum from a spectral library (e.g., NIST) for confirmation. The major fragmentation ions are expected at m/z 187 (molecular ion), 141, 129, and 115.
Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase method is suitable for the analysis of this compound.
Quantitative Data Summary
| Parameter | Value |
| Typical Retention Time | Dependent on specific method conditions |
| UV λmax | Approximately 254 nm |
Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumental Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC or equivalent |
| Column | Newcrom R1 (150 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70% B for 10 min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparison with a reference standard. The peak area is used for quantification against a calibration curve constructed from the working standards.
Experimental Workflow
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.
Quantitative Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ~8.1 (d), ~7.9 (d), ~7.7 (m), ~7.5 (m), ~2.6 (s) | Doublet, Doublet, Multiplet, Multiplet, Singlet |
| ¹³C NMR | Specific shifts require experimental determination or database reference. Aromatic region: ~120-150 ppm; Methyl carbon: ~20 ppm. |
Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
Instrumental Parameters:
| Parameter | Recommended Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| ¹H NMR | |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| ¹³C NMR | |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 or more |
| Relaxation Delay | 2.0 s |
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). The chemical shifts, multiplicities, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound.
Logical Relationship of NMR Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic peaks for the nitro group and the aromatic ring are expected.
Quantitative Data Summary
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| Asymmetric NO₂ Stretch | 1550-1510 |
| Symmetric NO₂ Stretch | 1360-1330 |
Experimental Protocol
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Instrumental Parameters:
| Parameter | Recommended Setting |
| Spectrometer | PerkinElmer Spectrum Two FT-IR or equivalent |
| Detector | DTGS |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Data Analysis: The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of this compound. The fingerprint region (below 1500 cm⁻¹) can be used for comparison with a reference spectrum for confirmation.
Experimental Workflow
References
Application Notes and Protocols for HPLC Analysis of 2-Methyl-1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 2-Methyl-1-nitronaphthalene using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the analysis of related nitroaromatic compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a nitroaromatic compound of interest in various fields, including environmental analysis and as a potential impurity in chemical syntheses. Accurate and reliable quantitative analysis is crucial for quality control and safety assessment. This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.
Analytical Method
The proposed method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724), methanol (B129727), and water/buffer mixture. This combination is effective for the separation of moderately non-polar compounds like nitronaphthalenes.[1][2][3] Detection is achieved by UV spectrophotometry, leveraging the chromophoric nature of the nitroaromatic system.[3]
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on methods for structurally similar compounds and should be optimized for the specific instrumentation used.[4][5]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Methanol:0.01M KH₂PO₄ buffer (pH 3.0) (50:15:35 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection
-
Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, offering good retention and separation for a broad range of analytes, including nitronaphthalenes.
-
Mobile Phase: The combination of acetonitrile and methanol allows for fine-tuning of the solvent strength, while the phosphate (B84403) buffer helps to maintain a consistent pH and improve peak shape.
-
Detection Wavelength: Nitronaphthalenes exhibit strong UV absorbance. A wavelength of 230 nm is chosen to provide high sensitivity for this compound.[4][5]
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
Solution Preparation
-
0.01M KH₂PO₄ Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the 0.01M KH₂PO₄ buffer (pH 3.0) in the ratio of 50:15:35 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation
The goal of sample preparation is to ensure the sample is free of interferences and compatible with the HPLC system.[6]
-
Sampling: Ensure a representative portion of the material is collected for analysis.
-
Dissolution: Accurately weigh the sample and dissolve it in an appropriate solvent, such as methanol or acetonitrile.
-
Dilution: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1][7]
System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 10 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Quantitative Data
The following table summarizes the expected quantitative performance of this HPLC method. These values are estimates based on similar analyses and should be experimentally verified during method validation.
| Parameter | Expected Value |
| Retention Time (t_R) | 8 - 12 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
-
Linearity: Determined by constructing a calibration curve with at least five different concentrations.
-
LOD and LOQ: Can be estimated based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10, or calculated from the standard deviation of the response and the slope of the calibration curve.[8][9]
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Parameters
Caption: Interrelationship of HPLC method parameters and performance metrics.
References
- 1. nacalai.com [nacalai.com]
- 2. Separation of 1-Nitro-2-methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitronaphthalene is a nitrated polycyclic aromatic hydrocarbon (NPAH), a class of compounds that are of significant interest due to their potential mutagenic and carcinogenic properties. Accurate and sensitive analytical methods are crucial for the determination of these compounds in various matrices, including environmental samples and in the context of drug development where nitrated aromatic structures can be present as impurities or metabolites. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for its analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-MS analysis of this compound.
Table 1: Physicochemical and Mass Spectrometric Data
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |
| CAS Number | 881-03-8 | --INVALID-LINK-- |
| Molecular Ion (M+) [m/z] | 187 | --INVALID-LINK--, --INVALID-LINK-- |
| Major Fragment Ions [m/z] | 141, 129, 128, 115 | --INVALID-LINK-- |
Table 2: Recommended Ions for Selected Ion Monitoring (SIM) Mode
| Ion Type | m/z |
| Quantifier Ion | 187 |
| Qualifier Ion 1 | 141 |
| Qualifier Ion 2 | 115 |
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines for common matrices.
a) Solid Samples (e.g., Soil, Sediment, Tissue)
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a clean extraction vessel.
-
Add a surrogate standard solution to assess extraction efficiency.
-
Extract the sample using an appropriate technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction.
-
A common extraction solvent is a mixture of dichloromethane (B109758) (DCM) and acetone (B3395972) (1:1, v/v).
-
-
Cleanup:
-
The crude extract may require cleanup to remove interfering matrix components.
-
Solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges is a common cleanup method.
-
Elute the non-polar and moderately polar fractions containing this compound with solvents like hexane (B92381) and dichloromethane.
-
-
Concentration and Solvent Exchange:
-
Concentrate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
If necessary, exchange the solvent to one compatible with the GC injection (e.g., hexane or isooctane).
-
Add an internal standard for quantitative analysis prior to GC-MS injection.
-
b) Liquid Samples (e.g., Water)
-
Extraction:
-
For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used.
-
LLE: Extract the water sample (e.g., 500 mL) three times with a suitable solvent like dichloromethane.
-
SPE: Pass the water sample through a C18 SPE cartridge. Elute the retained analytes with a solvent such as ethyl acetate (B1210297) or dichloromethane.
-
-
Drying and Concentration:
-
Dry the organic extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
Add an internal standard before analysis.
-
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
Table 3: Gas Chromatography (GC) Parameters
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
Table 4: Mass Spectrometer (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | See Table 2 |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., isooctane) at concentrations ranging from the expected sample concentrations.
-
Internal Standard: Add a constant concentration of an internal standard (e.g., a deuterated PAH such as phenanthrene-d10) to all standards and samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the samples by using the response factors from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS Analysis Workflow for this compound.
Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound in an electron ionization source.
Caption: Proposed Fragmentation of this compound.
Application Notes and Protocols for the Reduction of 2-Methyl-1-nitronaphthalene to 1-Amino-2-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-amino-2-methylnaphthalene (B1265667) via the reduction of 2-methyl-1-nitronaphthalene (B1630592). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. Two primary, effective, and widely-used methods are presented: Catalytic Hydrogenation and Iron-mediated Reduction in Acidic Medium .
Introduction
The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. The substrate, this compound, features a nitro group on a naphthalene (B1677914) core with a methyl substituent. The successful reduction to 1-amino-2-methylnaphthalene requires careful selection of reagents and reaction conditions to achieve high yield and purity. This document outlines two reliable methods, providing detailed protocols, a comparative data summary, and a visual workflow to facilitate successful synthesis.
Physicochemical Data Summary
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | This compound (Starting Material) | 1-Amino-2-methylnaphthalene (Product) |
| Molecular Formula | C₁₁H₉NO₂[1][2] | C₁₁H₁₁N[3][4] |
| Molecular Weight | 187.19 g/mol [1] | 157.21 g/mol [3][4] |
| Appearance | Yellow crystalline solid[1][2][5] | Crystalline lumps[3] |
| Melting Point | 79-82 °C[5][6] | 28-31 °C[7] |
| Boiling Point | 185-186 °C at 18 mmHg[5][6] | Not available |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[1][2] | Not specified |
| CAS Number | 881-03-8[1] | 2246-44-8[3][4] |
Experimental Protocols
Two detailed protocols for the reduction of this compound are provided below.
Method 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high efficiency. A patent for the hydrogenation of the closely related alpha-nitronaphthalene suggests that a nickel catalyst is effective.[8]
Materials:
-
This compound
-
Raney Nickel (or 5% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In a high-pressure autoclave, create a slurry of Raney Nickel (approximately 5-10% by weight of the starting material) in ethanol.
-
Charging the Reactor: Add the this compound to the reactor.
-
Inerting: Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Reaction: Heat the mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Work-up: Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-amino-2-methylnaphthalene.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Method 2: Iron-mediated Reduction (Béchamp Reduction)
This classical method utilizes iron powder in an acidic medium and is a cost-effective alternative to catalytic hydrogenation.[9][10]
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium carbonate (or other base)
-
Ethyl acetate (B1210297) (or other extraction solvent)
-
Anhydrous sodium sulfate (B86663) (or other drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (typically 3-5 equivalents relative to the nitro compound).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for a short period to activate the iron.
-
Substrate Addition: Add the this compound to the refluxing mixture portion-wise to control the exothermic reaction.
-
Reaction: Continue to heat the reaction mixture at reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated solution of sodium carbonate until the mixture is basic (pH > 8).
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-amino-2-methylnaphthalene by vacuum distillation or column chromatography.
Analytical Characterization
The identity and purity of the synthesized 1-amino-2-methylnaphthalene can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.[4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity.[11][12]
Safety Precautions
This compound (Starting Material):
-
Harmful if swallowed or inhaled.[13]
-
May cause skin and eye irritation.[14]
-
Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[1][5][15] They may also be explosive in the presence of a base.[1][5][15]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Handle in a well-ventilated fume hood.
1-Amino-2-methylnaphthalene (Product):
-
Harmful if swallowed.[16]
-
Causes serious eye irritation.[17]
-
Handle with appropriate PPE in a well-ventilated area.
General Precautions:
-
Catalytic hydrogenation with Raney Nickel and hydrogen gas should be carried out by trained personnel using appropriate high-pressure equipment.
-
The iron-mediated reduction is exothermic and should be controlled by the rate of addition of the starting material.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the two described reduction methods.
References
- 1. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 881-03-8 - Medicine Grade with Best Price [nbinnochem.com]
- 3. 1-Amino-2-methylnaphthalene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 881-03-8 [chemicalbook.com]
- 6. This compound|881-03-8|lookchem [lookchem.com]
- 7. 1-AMINO-2-METHYLNAPHTHALENE | 2246-44-8 [chemicalbook.com]
- 8. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 11. osha.gov [osha.gov]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. This compound | 881-03-8 [amp.chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemical-label.com [chemical-label.com]
2-Methyl-1-nitronaphthalene: A Versatile Precursor for the Synthesis of Bio-active Heterocyclic Compounds
Application Note
Introduction
2-Methyl-1-nitronaphthalene (B1630592) is a readily accessible aromatic nitro compound that serves as a valuable and versatile starting material for the synthesis of a diverse range of complex heterocyclic compounds. Its structure, featuring a reactive nitro group ortho to a methyl group on a naphthalene (B1677914) scaffold, provides a unique platform for the construction of fused ring systems of significant interest in medicinal chemistry and materials science. This document provides detailed protocols for the conversion of this compound into key heterocyclic scaffolds, including naphtho[1,2-b]quinolines, benzo[a]carbazoles, and naphth[1,2-d]imidazoles. The synthetic strategies outlined herein are of particular relevance to researchers and scientists in the fields of organic synthesis, drug discovery, and chemical biology.
The primary synthetic utility of this compound lies in its conversion to the corresponding amine, 2-methylnaphthalen-1-amine. This transformation unlocks a wealth of synthetic possibilities, as the resulting primary aromatic amine is a key intermediate for numerous cyclization reactions. The protocols detailed below provide a two-stage approach: the initial high-yield reduction of the nitro group, followed by specific procedures for the construction of the target heterocyclic frameworks.
Key Applications and Significance
The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities. Fused quinoline (B57606), carbazole (B46965), and imidazole (B134444) ring systems are prevalent in a wide array of natural products and synthetic pharmaceuticals exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties. The naphthalene core of these molecules often contributes to their ability to intercalate with DNA or interact with specific enzyme active sites, making them attractive targets for drug development programs.
Experimental Protocols
Stage 1: Synthesis of the Key Intermediate: 2-Methylnaphthalen-1-amine
The critical first step in utilizing this compound as a precursor for heterocyclic synthesis is the reduction of the nitro group to a primary amine. Several methods are effective for this transformation; a reliable and high-yielding protocol using tin(II) chloride is detailed below.
Protocol 1: Reduction of this compound to 2-Methylnaphthalen-1-amine
This protocol describes the reduction of the nitro group using tin(II) chloride in the presence of hydrochloric acid.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is exothermic.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylnaphthalen-1-amine.
-
The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation:
| Reactant | Product | Reagents | Yield (%) | Reference |
| This compound | 2-Methylnaphthalen-1-amine | SnCl₂·2H₂O, HCl | Typically >90% | General method for nitro group reduction. |
Logical Workflow for Stage 1:
Caption: Synthesis of the key intermediate, 2-Methylnaphthalen-1-amine.
Stage 2: Synthesis of Heterocyclic Compounds from 2-Methylnaphthalen-1-amine
With the key intermediate, 2-methylnaphthalen-1-amine, in hand, various cyclization strategies can be employed to construct the desired heterocyclic frameworks.
Protocol 2: Synthesis of 12-Methyl-7H-benzo[c]acridine (a Naphthoquinoline derivative) via the Combes Quinoline Synthesis
This protocol describes the acid-catalyzed condensation of 2-methylnaphthalen-1-amine with an acetylacetone (B45752) to form a fused quinoline ring.
Materials:
-
2-Methylnaphthalen-1-amine
-
Acetylacetone
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Ammonium (B1175870) hydroxide solution
-
Ethanol
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of 2-methylnaphthalen-1-amine (1.0 eq) and acetylacetone (1.1 eq) with stirring.
-
Heat the reaction mixture at 100-120 °C for 30-60 minutes.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with ammonium hydroxide.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 12-methyl-7H-benzo[c]acridine.
Data Presentation:
| Reactant | Product | Reagents | Yield (%) |
| 2-Methylnaphthalen-1-amine | 12-Methyl-7H-benzo[c]acridine | Acetylacetone, H₂SO₄ | Moderate to Good |
Reaction Pathway for Protocol 2:
Caption: Combes synthesis of a naphthoquinoline derivative.
Protocol 3: Synthesis of 7-Methyl-11H-benzo[a]carbazole via the Fischer Indole (B1671886) Synthesis
This protocol describes the synthesis of a fused carbazole ring system from 2-methylnaphthalen-1-amine.
Materials:
-
2-Methylnaphthalen-1-amine
-
Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)
-
Ethanol
Procedure:
-
Formation of the Hydrazone: a. Convert 2-methylnaphthalen-1-amine to its corresponding hydrazine (B178648), 2-methylnaphthalen-1-ylhydrazine, via diazotization followed by reduction (e.g., with sodium sulfite). b. React the resulting hydrazine with cyclohexanone in ethanol to form the corresponding hydrazone.
-
Fischer Indole Cyclization: a. Add the prepared hydrazone to polyphosphoric acid or molten zinc chloride. b. Heat the mixture to 150-180 °C for 1-2 hours. c. Cool the reaction mixture and treat it with ice water. d. Collect the solid product by filtration, wash thoroughly with water, and dry. e. Purify the crude product by column chromatography or recrystallization from a suitable solvent.
Data Presentation:
| Reactant | Product | Reagents | Yield (%) |
| 2-Methylnaphthalen-1-ylhydrazine | 7-Methyl-11H-benzo[a]carbazole | Cyclohexanone, PPA or ZnCl₂ | Moderate |
Reaction Pathway for Protocol 3:
Caption: Fischer indole synthesis of a benzo[a]carbazole.
Protocol 4: Synthesis of 2,7-Dimethylnaphth[1,2-d]imidazole
This protocol describes the condensation of 2-methylnaphthalen-1-amine with a suitable ortho-diamine precursor followed by cyclization. A two-step approach is generally required.
Materials:
-
2-Methylnaphthalen-1-amine
-
Acetic anhydride (B1165640)
-
Nitrating mixture (HNO₃/H₂SO₄)
-
Iron powder or SnCl₂
-
Acetic acid
Procedure:
-
Acetylation: Protect the amino group of 2-methylnaphthalen-1-amine by reacting it with acetic anhydride to form N-(2-methylnaphthalen-1-yl)acetamide.
-
Nitration: Carefully nitrate (B79036) the acetylated compound at a low temperature with a nitrating mixture to introduce a nitro group, likely at the 4-position.
-
Reduction: Reduce the newly introduced nitro group to an amine using iron powder in acetic acid or SnCl₂/HCl, yielding N-(4-amino-2-methylnaphthalen-1-yl)acetamide.
-
Cyclization: Heat the resulting diamino derivative in acetic acid to effect cyclization and form the imidazole ring.
-
Work-up: Neutralize the reaction mixture, extract the product with a suitable organic solvent, and purify by chromatography or recrystallization.
Data Presentation:
| Reactant | Product | Key Reagents | Yield (%) |
| 2-Methylnaphthalen-1-amine | 2,7-Dimethylnaphth[1,2-d]imidazole | Ac₂O, HNO₃/H₂SO₄, Fe/AcOH | Multi-step, variable yield |
Reaction Pathway for Protocol 4:
2-Methyl-1-nitronaphthalene: A Promising but Under-Explored Building Block in Materials Science
While 2-Methyl-1-nitronaphthalene is a well-characterized organic compound, its application in materials science remains a largely unexplored frontier. Available data point to its role as a chemical intermediate, with its potential in functional materials yet to be substantially realized in published research.
This document provides a summary of the known properties of this compound, a standard synthesis protocol, and a prospective outlook on its potential applications in materials science based on the known characteristics of nitroaromatic compounds.
Physicochemical Properties
This compound is a yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 881-03-8[2] |
| Molecular Formula | C₁₁H₉NO₂[2] |
| Molecular Weight | 187.19 g/mol |
| Appearance | Yellow to ochre crystalline powder[3] |
| Melting Point | 79-82 °C |
| Boiling Point | 185-186 °C at 18 mmHg |
| Solubility | Insoluble in water[3] |
Synthesis Protocol
The most common method for the synthesis of this compound is through the nitration of 2-methylnaphthalene (B46627).
Materials:
-
2-Methylnaphthalene
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice bath
-
Reaction flask with a stirrer
-
Separatory funnel
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Cool the concentrated sulfuric acid in the reaction flask using an ice bath.
-
Slowly add the concentrated nitric acid to the sulfuric acid with constant stirring to create the nitrating mixture. Maintain the temperature below 10 °C.
-
Gradually add 2-methylnaphthalene to the nitrating mixture while keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for a specified time to allow the reaction to proceed to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the precipitate and wash it with cold water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Potential Applications in Materials Science: A Prospective Outlook
While concrete examples of this compound's use in materials science are scarce in current literature, the presence of the nitro group on the naphthalene (B1677914) core suggests several potential avenues for research. Nitroaromatic compounds are known for their electron-accepting properties, which could be harnessed in various organic electronic devices.
Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the nitro group could potentially make this compound or its derivatives suitable as n-type semiconductors. Further research could involve synthesizing polymers or small molecules incorporating the this compound moiety and evaluating their charge transport characteristics in OFETs.
Organic Light-Emitting Diodes (OLEDs): As a building block, this compound could be chemically modified to create new host or emissive materials for OLEDs. The naphthalene core provides a rigid, aromatic structure that is often beneficial for charge transport and stability in such devices.
Sensors: The nitro group can be reduced to an amino group, providing a route to synthesize 2-methyl-1-aminonaphthalene. This amino-functionalized naphthalene could then be used as a fluorescent chemosensor for detecting metal ions or other analytes.
It is important to reiterate that these are prospective applications based on the chemical nature of this compound. Significant research and development would be required to validate its efficacy in any of these areas.
Conclusion
This compound is a readily available chemical with well-documented physical properties. Its primary current use is as an intermediate in chemical synthesis.[1][4] While the electronic properties of nitroaromatic compounds suggest potential for this molecule in materials science, particularly in organic electronics, this remains an underexplored area of research. The scientific community has yet to fully investigate and report on the specific applications of this compound as a functional material. Therefore, the detailed application notes, extensive quantitative data, and established experimental protocols for its use in materials science are not available at this time. Future research in this area would be foundational in establishing the role of this compound in advanced materials.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-1-nitronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-1-nitronaphthalene, catering to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical physical properties of this compound relevant to its purification?
A2: Key physical properties include:
-
Appearance: Yellow to orange crystalline powder.[1]
-
Melting Point: 79-82 °C.[1]
-
Boiling Point: 185-186 °C at 18 mmHg.[1]
-
Solubility: Soluble in organic solvents like ethanol (B145695) and acetone, but insoluble in water.[2]
Q3: What are the major impurities I should expect in my crude this compound?
A3: The most common impurities are other isomers formed during the nitration of 2-methylnaphthalene.[3] Due to the directing effects of the methyl group, you may find other mono-nitrated isomers of 2-methylnaphthalene. Unreacted starting material (2-methylnaphthalene) and dinitrated byproducts can also be present.
Purification Method Troubleshooting Guides
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a less polar solvent or a solvent mixture (e.g., ethanol/water).[4] - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure compound. The impurities are depressing the melting point of your compound. | - Use a solvent with a lower boiling point. - Ensure your crude product is reasonably pure before attempting recrystallization. A preliminary purification by another method might be necessary. |
| Poor recovery of the purified product. | Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures. The cooling process was too rapid, leading to the formation of small, impure crystals. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| The purified product is still colored. | Colored impurities are present that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce your yield. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities (overlapping bands). | The solvent system (mobile phase) is not optimized. The column was not packed properly, leading to channeling. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6] - Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound does not move down the column (stuck at the origin). | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7] |
| All compounds elute too quickly with the solvent front. | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[8] |
| Streaking or tailing of the compound band. | The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase. | - Use a larger column or load less sample. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
Vacuum Distillation
Vacuum distillation is used to purify compounds that have high boiling points or are thermally sensitive at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered.
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of smooth boiling. Boiling chips are not effective under vacuum. | - Use a magnetic stir bar for constant agitation.[9] |
| The compound is not distilling at the expected temperature. | The vacuum is not low enough. The thermometer is not placed correctly. | - Check the vacuum pump and all connections for leaks. - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.[9] |
| Product solidifies in the condenser. | The condenser water is too cold, and the melting point of the compound is high. | - For compounds that may solidify, it is sometimes better to run the distillation without cooling water in the condenser.[10] |
| Decomposition of the compound during distillation. | The temperature is too high, even under vacuum. | - Ensure the vacuum is as low as possible to further reduce the boiling point. - Heat the distillation flask slowly and evenly. |
Quantitative Data Summary
The following table summarizes typical purity and yield data for the different purification methods. Please note that actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >98% | 60-80% | Yield is highly dependent on the choice of solvent and the initial purity. Multiple recrystallizations may be needed for higher purity, which will lower the overall yield. |
| Column Chromatography | >99% | 70-90% | Can achieve very high purity and is effective at removing isomeric impurities.[11] |
| Vacuum Distillation | >99% | 90-95% | Excellent for removing non-volatile or much less volatile impurities.[11] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. A starting ratio of approximately 4 mL of ethanol per 1 gram of crude product can be used.[4] Heat the mixture gently on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example, start with 2% ethyl acetate in hexane and gradually increase to 5%, 10%, and so on.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Place the crude this compound and a magnetic stir bar in the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Distillation: The compound will begin to distill when its boiling point is reached at the applied pressure (e.g., 185-186 °C at 18 mmHg).[1] Collect the distillate in the receiving flask.
-
Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A standard workflow for purifying this compound using column chromatography.
Caption: A logical approach to troubleshooting common issues during purification experiments.
References
- 1. This compound|881-03-8|lookchem [lookchem.com]
- 2. This compound | 881-03-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. scienceasia.org [scienceasia.org]
- 8. teledynelabs.com [teledynelabs.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Buy this compound | 881-03-8 [smolecule.com]
Recrystallization of 2-Methyl-1-nitronaphthalene: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-methyl-1-nitronaphthalene (B1630592). Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and key data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face when purifying this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. 3. The cooling process is too rapid. | 1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling out occurs (a liquid separates instead of solid crystals). | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The compound is significantly impure. 3. The rate of cooling is too fast. | 1. Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. 2. Consider a preliminary purification step, such as column chromatography, before recrystallization. 3. Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| Low recovery of purified crystals. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent. 3. Always use ice-cold solvent to wash the crystals to minimize dissolution. |
| The recrystallized product is still colored. | 1. Colored impurities are present. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| The melting point of the recrystallized product is broad or lower than the literature value. | 1. The product is still impure. 2. The product is not completely dry. | 1. Perform a second recrystallization. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data, ethanol (B145695) and acetone (B3395972) are suitable solvents for the recrystallization of this compound as it is soluble in these organic solvents.[1] A preliminary solvent screening is recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point for this compound is in the range of 79-82 °C.[2][3]
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If your compound is not dissolving, you can try adding a small amount of additional hot solvent. If it still does not dissolve, the chosen solvent may not be suitable. You may need to select a different solvent in which your compound has higher solubility at elevated temperatures.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure slow cooling to maximize crystal formation. After filtration, you can cool the filtrate in an ice bath to see if more crystals form.
Q5: Is this compound soluble in water?
A5: No, this compound is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL.[4]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature to check for solubility. If it is insoluble or sparingly soluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
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Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Quantitative Data
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Ethanol | Sparingly soluble to soluble | Soluble |
| Acetone | Soluble | Readily soluble |
| Water | Insoluble (<0.1 mg/mL)[4] | Insoluble |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
Experimental Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2-Methyl-1-nitronaphthalene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Methyl-1-nitronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The primary impurities encountered during the nitration of 2-methylnaphthalene (B46627) are positional isomers, such as other methyl-nitronaphthalene isomers, which form due to competing nitration at different positions on the naphthalene (B1677914) ring. Other potential impurities include unreacted starting material (2-methylnaphthalene), dinitrated byproducts, and polymeric tars resulting from aggressive reaction conditions. The close polarity of these isomers can make separation challenging.[1]
Q2: My crude product is a dark-colored oil instead of a yellow solid. What causes this and how can I fix it?
The formation of an oily or dark-colored product is typically due to the presence of significant impurities that depress the melting point and inhibit crystallization.[1] Rapid cooling during the work-up can also lead to an amorphous oil rather than crystals.[1] To resolve this, consider a preliminary purification step like column chromatography to remove the bulk of impurities before attempting recrystallization. Additionally, allowing the solution to cool slowly can promote crystal formation.[1][2]
Q3: After recrystallization, my yield is very low. How can I improve recovery?
Low recovery is often a result of using too much solvent during recrystallization, causing the product to remain in the mother liquor. To improve yield, use the minimum amount of hot solvent required to fully dissolve the crude product.[1] You can also try to recover a second crop of crystals by concentrating the mother liquor and cooling it again, although this second crop may be of lower purity.[2]
Q4: The color of my purified product is still off-white or yellowish, not the expected bright yellow. What can I do?
Persistent color issues are often due to trace impurities. A common technique to address this is to perform a recrystallization with the addition of a small amount of activated charcoal to the hot solution.[1] The charcoal adsorbs colored impurities, which can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.[1]
Q5: Which analytical techniques are best for assessing the purity of my final product?
A multi-technique approach is recommended for a comprehensive purity assessment.[3]
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Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile and thermally stable compounds like this compound, allowing for the separation and identification of volatile impurities.[3][4]
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High-Performance Liquid Chromatography (HPLC) is a robust method for separating non-volatile or thermally unstable impurities and is highly effective for quantifying the purity of the main component.[3][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), can provide an absolute measure of purity and confirm the compound's structure.[3]
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Melting Point Analysis serves as a quick initial screen for purity; a sharp melting point range close to the literature value (79-82 °C) suggests high purity.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Precipitate | High concentration of impurities depressing the melting point.[1] Solution cooled too rapidly.[1] | 1. Perform a preliminary purification using column chromatography to remove the majority of impurities. 2. Ensure the crystallization solution cools slowly to room temperature before further cooling in an ice bath.[1] |
| Poor Isomer Separation | Positional isomers have very similar polarities, leading to co-elution in standard chromatography.[1][8] | 1. Utilize a column with a different stationary phase, such as a Phenyl-Hexyl column, which offers alternative separation mechanisms like π-π interactions.[8][9] 2. Optimize the mobile phase in HPLC; for example, using acetonitrile/water mixtures with a C18 or PYE column can be effective for separating aromatic isomers.[9][10] |
| Low Product Recovery | Excessive solvent used during recrystallization. Product is partially soluble in the wash solvent. | 1. Use the minimum amount of hot solvent to dissolve the crude product completely.[1] 2. Cool the filtrate in an ice bath to maximize crystal precipitation.[1] 3. Use ice-cold solvent to wash the collected crystals. |
| Persistent Color | Presence of highly colored byproducts (e.g., tars, dinitrated compounds). | 1. During recrystallization, add a small amount of activated charcoal to the hot solution.[1] 2. Perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization.[1] |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol) to completely dissolve the solid.[1]
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica (B1680970) gel in the chosen eluent (e.g., a hexane (B92381)/ethyl acetate (B1210297) mixture).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the solvent system, starting with a low polarity (e.g., high hexane content) and gradually increasing the polarity if necessary. The separation of nitronaphthalene isomers can be challenging; consider specialized columns (e.g., Phenyl-Hexyl) that leverage π-π interactions for better resolution.[8][9]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a solution of the purified product (approx. 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[3]
-
Instrumentation: Use a gas chromatograph with a capillary column (e.g., TG5-SilMS) coupled to a mass spectrometer.[11]
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample.[3] Calculate purity based on the area percentage of the main peak in the total ion chromatogram (TIC).[3]
Visualizations
Caption: Experimental workflow for purification and analysis.
Caption: Troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - preparation of α-nitronaphthalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. 881-03-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. nacalai.com [nacalai.com]
- 10. rsc.org [rsc.org]
- 11. scitepress.org [scitepress.org]
Technical Support Center: Nitration of 2-Methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of 2-methylnaphthalene (B46627).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 1-Nitro-2-methylnaphthalene | 1. Suboptimal Reaction Temperature: Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may promote the formation of dinitrated byproducts and oxidation products.[1] 2. Inappropriate Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺). 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Optimize Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to control the exothermic reaction. After the addition is complete, allowing the reaction to slowly warm to room temperature might be necessary to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). 2. Adjust Acid Mixture: A common nitrating mixture consists of a 1:1 to 1:2 (v/v) ratio of concentrated nitric acid to concentrated sulfuric acid. This should be optimized for the specific scale and conditions of the reaction.[1] 3. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| Formation of Significant Amounts of Dinitro or Polynitro Products | 1. Excess Nitrating Agent: Using a large excess of the nitrating mixture. 2. High Reaction Temperature: Higher temperatures increase the rate of subsequent nitration reactions. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed. | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) of nitric acid is often sufficient. 2. Maintain Low Temperature: Keep the reaction temperature strictly controlled, especially during the addition of the nitrating agent. 3. Quench the Reaction: Once the desired product is formed (as determined by monitoring), quench the reaction by pouring the mixture over crushed ice. |
| Presence of Unwanted Isomers (e.g., high percentage of 4-, 5-, 6-, or 8-nitro-2-methylnaphthalene) | 1. Reaction Conditions Favoring Thermodynamic Products: While kinetic control at low temperatures favors the 1-nitro isomer, different conditions might lead to a different isomer distribution. 2. Nitrating Agent and Solvent Effects: The choice of nitrating agent and solvent can influence the regioselectivity of the reaction. | 1. Kinetic Control: Employ low-temperature conditions to favor the kinetically controlled product (1-nitro-2-methylnaphthalene). 2. Solvent Selection: The use of a solvent like acetic anhydride (B1165640) can influence the isomer distribution.[2] Experiment with different solvent systems if a specific isomer is desired. |
| Reaction Fails to Proceed | 1. Inactive Nitrating Agent: The nitric acid or sulfuric acid may be old or have absorbed moisture, reducing their effectiveness. 2. Deactivated Starting Material: Although unlikely for 2-methylnaphthalene, the presence of strongly deactivating impurities could hinder the reaction. | 1. Use Fresh Reagents: Ensure that fresh, concentrated nitric and sulfuric acids are used. 2. Verify Starting Material Purity: Check the purity of the 2-methylnaphthalene. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the nitration of 2-methylnaphthalene?
A1: The primary product of the mononitration of 2-methylnaphthalene is 1-nitro-2-methylnaphthalene. However, several isomeric mononitro compounds are formed as side products. These include 8-nitro-2-methylnaphthalene, 4-nitro-2-methylnaphthalene, and 5-nitro-2-methylnaphthalene. Under more forcing conditions, dinitrated and polynitrated products can also be formed.
Q2: How does the methyl group influence the regioselectivity of nitration on the naphthalene (B1677914) ring?
A2: The methyl group is an activating, ortho-, para-directing group. In the case of 2-methylnaphthalene, it activates the naphthalene ring towards electrophilic substitution. The positions ortho (1 and 3) and para (4) to the methyl group are electronically activated. However, the inherent reactivity of the naphthalene ring, which favors substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7), also plays a significant role. The combination of these effects leads to the preferential formation of 1-nitro-2-methylnaphthalene.
Q3: What is the mechanism for the formation of these side products?
A3: The formation of all mononitro isomers proceeds through an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. It attacks the electron-rich naphthalene ring at different positions to form resonance-stabilized carbocation intermediates (sigma complexes). The stability of these intermediates determines the product distribution. Attack at the C1 position leads to a more stable intermediate, thus favoring the formation of the 1-nitro product. The formation of other isomers occurs through attack at the other available positions, leading to less stable intermediates and consequently lower yields of these side products.
Q4: Can the formation of dinitro products be completely avoided?
A4: While it is challenging to completely eliminate the formation of dinitro products, their formation can be minimized by carefully controlling the reaction conditions. Using a stoichiometric amount of the nitrating agent, maintaining a low reaction temperature (0-5 °C), and monitoring the reaction to avoid excessive reaction times are crucial steps to maximize the yield of the desired mononitro product.
Q5: How can the different isomers be separated?
A5: The separation of the isomeric products of the nitration of 2-methylnaphthalene can be challenging due to their similar physical properties. Techniques such as fractional crystallization or column chromatography on silica (B1680970) gel are commonly employed for their separation.
Quantitative Data on Isomer Distribution
The following table summarizes the typical isomer distribution obtained from the nitration of 2-methylnaphthalene under specific conditions.
| Product | Nitrating Agent | Solvent | Yield (%) |
| 1-Nitro-2-methylnaphthalene | HNO₃/H₂SO₄ | Acetic Anhydride | 58 |
| 8-Nitro-2-methylnaphthalene | HNO₃/H₂SO₄ | Acetic Anhydride | 16 |
| 4-Nitro-2-methylnaphthalene | HNO₃/H₂SO₄ | Acetic Anhydride | 12 |
| 5-Nitro-2-methylnaphthalene | HNO₃/H₂SO₄ | Acetic Anhydride | 8 |
Data adapted from studies on the nitration of methylnaphthalenes.
Experimental Protocols
Protocol: Mononitration of 2-Methylnaphthalene
This protocol outlines a general procedure for the mononitration of 2-methylnaphthalene. Optimization may be required based on specific laboratory conditions and desired product purity.
Materials:
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2-Methylnaphthalene
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (or another suitable inert solvent)
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Crushed Ice
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Saturated Sodium Bicarbonate Solution
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Brine Solution
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Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
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Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.05 eq) while cooling in an ice bath. Caution: This mixing is highly exothermic.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 2-methylnaphthalene over 30-60 minutes. Ensure the internal temperature of the reaction mixture is maintained between 0-5 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: Slowly pour the reaction mixture over a generous amount of crushed ice with vigorous stirring. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to separate the isomers.
Visualizations
References
Technical Support Center: Synthesis of 2-Methyl-1-nitronaphthalene
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the synthesis of 2-Methyl-1-nitronaphthalene. It includes troubleshooting for common experimental issues, frequently asked questions, detailed protocols, and comparative data to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common method is the electrophilic aromatic substitution reaction, specifically the nitration of 2-methylnaphthalene (B46627). This is typically achieved using a nitrating agent, most classically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2]
Q2: Why is the nitro group preferentially added at the 1-position? A2: The methyl group (-CH₃) on the naphthalene (B1677914) ring is an activating group that directs incoming electrophiles to the ortho and para positions by increasing electron density. In 2-methylnaphthalene, the 1-position (ortho to the methyl group) is also an alpha (α) position of the naphthalene ring. This position is kinetically favored for electrophilic attack due to the superior resonance stabilization of the resulting carbocation intermediate (Wheland intermediate) compared to attack at other positions.[1][3]
Q3: What are the common side products in this synthesis? A3: The primary side products are other isomers of methyl-nitronaphthalene. While the 1-nitro isomer is dominant, small quantities of other isomers can form.[4][5] Additionally, under harsh conditions such as high temperatures or an excess of the nitrating agent, di-nitrated and poly-nitrated products can be generated.[1][6]
Q4: How can the formation of di-nitrated byproducts be minimized? A4: To reduce polysubstitution, it is crucial to carefully control the reaction conditions. Key strategies include using a stoichiometric amount (or only a slight excess) of the nitrating agent and maintaining a low reaction temperature.[1] Higher temperatures provide the activation energy needed for a second nitration step on the already partially deactivated ring.
Q5: What is the specific role of sulfuric acid in the mixed acid nitration? A5: In the classical nitrating mixture, concentrated sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[2][3] The sulfuric acid is regenerated at the end of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Suboptimal Temperature: Reaction may be too slow at very low temperatures or lead to side products at higher temperatures.[1] 2. Inappropriate Nitrating Agent: The chosen agent may lack the required reactivity or selectivity.[1] 3. Insufficient Reaction Time: The reaction may not have reached completion.[1] 4. Poor Reagent Quality: Degradation of acids or the starting material. | 1. Optimize the temperature. For mixed acid nitration, temperatures are often kept low (e.g., 0-10 °C) to improve selectivity.[1] 2. Consider alternative nitrating agents. For improved regioselectivity, zeolite-based catalytic systems can be effective.[7] For highly deactivated substrates, a stronger agent like nitronium tetrafluoroborate (B81430) (NO₂BF₄) may be necessary.[1] 3. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. 4. Use freshly prepared or properly stored reagents. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Kinetic vs. Thermodynamic Control: Reaction conditions may favor the formation of more thermodynamically stable, but undesired, isomers.[1] 2. Inappropriate Solvent: The solvent can influence the reactivity and selectivity of the nitrating agent.[8] | 1. Lower the reaction temperature to favor the kinetically controlled product, which is predominantly the 1-nitro isomer.[1][7] 2. Experiment with different solvents. For instance, zeolite-catalyzed nitrations have shown good selectivity in 1,2-dichloroethane (B1671644).[7] |
| Significant Formation of Di- or Poly-nitrated Products | 1. Excess Nitrating Agent: Using too much of the nitrating agent increases the likelihood of multiple substitutions.[1] 2. High Reaction Temperature: Elevated temperatures promote further nitration of the mononitrated product.[1][6] | 1. Carefully control the stoichiometry. Use a molar ratio of nitrating agent to 2-methylnaphthalene close to 1:1. 2. Maintain a consistently low reaction temperature throughout the addition of the nitrating agent and the subsequent stirring period. |
| Reaction Fails to Proceed | 1. Impure Starting Material: Contaminants in the 2-methylnaphthalene can inhibit the reaction. 2. Improperly Prepared Nitrating Agent: The nitronium ion may not have formed effectively.[1] | 1. Ensure the purity of the 2-methylnaphthalene starting material through recrystallization or distillation. 2. When using mixed acid, ensure the acids are concentrated and added correctly (typically nitric acid to sulfuric acid, or the mixture added to the substrate solution) under appropriate cooling. |
Data Presentation
Table 1: Effect of Nitrating System on Product Distribution
| Nitrating Agent/System | Solvent | Temperature | Major Product | Approx. Yield/Selectivity | Reference(s) |
| HNO₃ / H₂SO₄ | Acetic Anhydride | Low | This compound | High selectivity for 1-nitro isomer | [1] |
| HNO₃ over HBEA-25 Zeolite | 1,2-Dichloroethane | -15 °C | This compound | Moderate yield (e.g., ~68%) with high 1-nitro selectivity | [7] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Acetonitrile | 10-20 °C | This compound | Powerful agent, can lead to dinitro products if not controlled | [6] |
| Tetranitromethane (Photochemical) | Acetonitrile | -40 °C | Complex mixture of isomers | Leads to four isomeric nitro-2-methylnaphthalenes | [4][5] |
Table 2: Influence of Reaction Temperature on Naphthalene Nitration
This table illustrates the general effect of temperature on nitration selectivity using naphthalene as a model. Lower temperatures are preferable for achieving good selectivity for the mono-nitrated alpha product.
| Substrate | Catalyst | Temperature (°C) | Effect on Selectivity | Reference(s) |
| Naphthalene | HBEA-25 Zeolite | -15 | High selectivity for 1-nitronaphthalene | [7] |
| Naphthalene | HBEA-25 Zeolite | 0 | Increased yield of 2-nitronaphthalene (B181648) and dinitronaphthalene | [7] |
| Naphthalene | HBEA-25 Zeolite | 25 | Further increase in 2-nitro and dinitro byproducts | [7] |
Experimental Protocols
Safety Precaution: These protocols involve the use of highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Classical Nitration using HNO₃/H₂SO₄
This protocol is a standard method for the nitration of activated aromatic compounds.
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Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
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Nitrating Mixture: Slowly add 15 mL of concentrated nitric acid (HNO₃) to the cold sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C. This creates the active nitrating mixture.
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Substrate Solution: In a separate beaker, dissolve 20 g of 2-methylnaphthalene in approximately 50 mL of a suitable solvent like acetic anhydride. Cool this solution to 0 °C.
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Reaction: Slowly add the prepared nitrating mixture to the 2-methylnaphthalene solution. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 0 °C and 5 °C.
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Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress using TLC.
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Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. A solid precipitate of crude this compound should form.
-
Workup: Allow the ice to melt completely, then filter the solid product using a Büchner funnel. Wash the solid liberally with cold water until the washings are neutral to litmus (B1172312) paper.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, to obtain pure yellow crystals of this compound.
Protocol 2: Regioselective Nitration using a Zeolite Catalyst
This method can offer improved regioselectivity towards the 1-nitro isomer.[7]
-
Catalyst Activation: Activate the HBEA-25 zeolite catalyst by heating it under a vacuum to remove any adsorbed water.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the activated HBEA-25 zeolite (e.g., 0.10 g), 2-methylnaphthalene (e.g., 1.0 mmol), and 1,2-dichloroethane (e.g., 10 mL).
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Cooling: Cool the suspension to the desired temperature (e.g., -15 °C) using an appropriate cooling bath.
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Nitrating Agent Addition: Slowly add 95% nitric acid (e.g., 1.1 mmol) to the stirred suspension.
-
Reaction: Maintain the mixture at -15 °C with continuous stirring. Monitor the reaction by TLC until the starting material is consumed (typically several hours).
-
Workup: Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.
-
Purification: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of electrophilic nitration on 2-methylnaphthalene.
Caption: A typical experimental workflow for nitration synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
Technical Support Center: Temperature Control in the Nitration of 2-Methylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-methylnaphthalene (B46627). Precise temperature control is critical for achieving desired product selectivity and avoiding the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the nitration of 2-methylnaphthalene?
A1: Temperature is a critical parameter in the nitration of 2-methylnaphthalene as it directly influences the regioselectivity of the reaction, determining the distribution of isomeric products. It also affects the reaction rate and the formation of polysubstituted byproducts. Generally, lower temperatures favor kinetic control, leading to a higher proportion of the 1-nitro-2-methylnaphthalene isomer, which is formed faster. Higher temperatures can lead to a shift towards the thermodynamically more stable isomers and also increase the likelihood of dinitration.
Q2: What are the expected major and minor mononitrated isomers of 2-methylnaphthalene?
A2: The nitration of 2-methylnaphthalene can theoretically yield several mononitrated isomers. The primary products are typically 1-nitro-2-methylnaphthalene, with other isomers such as 8-nitro-2-methylnaphthalene, 5-nitro-2-methylnaphthalene, and 4-nitro-2-methylnaphthalene also being formed in varying amounts depending on the reaction conditions. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-methylnaphthalene, the C1 and C3 positions are ortho, and the C6 and C8 positions are para-like with respect to the methyl group, but electronic and steric effects of the fused ring system also play a significant role.
Q3: Why is a mixture of nitric acid and sulfuric acid commonly used for nitration?
A3: A mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid," is used to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the nitronium ion, which is the active nitrating agent.
Q4: What are the primary safety concerns associated with the nitration of 2-methylnaphthalene?
A4: The nitration of aromatic compounds is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, which can cause the reaction mixture to boil violently or even result in an explosion. Additionally, the concentrated acids used are highly corrosive and strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired mononitro product | 1. Reaction temperature is too low: The reaction rate may be too slow for the reaction to proceed to completion in the allotted time.2. Incomplete reaction: The reaction time may be too short.3. Suboptimal nitrating agent: The concentration or ratio of the mixed acids may not be ideal. | 1. Cautiously and gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while closely monitoring the reaction.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed before workup.3. Ensure the use of fresh, concentrated acids for the preparation of the nitrating mixture. |
| Formation of significant amounts of dinitro byproducts | 1. High reaction temperature: Elevated temperatures provide the activation energy for a second nitration.2. Excess of nitrating agent: Using a stoichiometric excess of the nitrating mixture can drive the reaction towards polysubstitution.3. Prolonged reaction time at elevated temperatures. | 1. Maintain a lower reaction temperature throughout the addition of the nitrating agent and during the subsequent stirring.2. Use a stoichiometric amount or a slight excess of the nitrating agent.3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Undesired isomer distribution | 1. Incorrect reaction temperature: The temperature may be favoring the formation of a thermodynamic or a different kinetic product than desired.2. Rate of addition of nitrating agent: A rapid addition can cause localized heating, leading to a loss of selectivity. | 1. Adjust the reaction temperature based on the desired isomer. Lower temperatures (e.g., -10 to 0 °C) generally favor the kinetically controlled product (1-nitro-2-methylnaphthalene).2. Add the nitrating agent slowly and dropwise with efficient stirring to ensure uniform temperature distribution. |
| Darkening or charring of the reaction mixture | 1. Reaction temperature is too high: This can lead to oxidative side reactions and decomposition of the starting material or product.2. Contaminants in the starting material or reagents. | 1. Immediately cool the reaction mixture in an ice bath. Ensure the cooling system is adequate for the scale of the reaction.2. Use purified 2-methylnaphthalene and high-purity acids. |
Data Presentation
Table 1: Isomer Distribution in the Mononitration of 2-Methylnaphthalene with Nitric Acid in Acetic Anhydride at Various Temperatures.
| Temperature (°C) | 1-nitro-2-methylnaphthalene (%) | 8-nitro-2-methylnaphthalene (%) | 5-nitro-2-methylnaphthalene (%) | 4-nitro-2-methylnaphthalene (%) |
| -40 | 72 | 12 | 10 | 6 |
| -10 | 68 | 14 | 12 | 6 |
| 25 | 62 | 17 | 14 | 7 |
Data adapted from Davis, B. R., et al. Journal of Organic Chemistry.
Experimental Protocols
Protocol: Nitration of 2-Methylnaphthalene using Nitric Acid and Sulfuric Acid
Materials:
-
2-Methylnaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene in dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to the desired reaction temperature (e.g., -10 °C).
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A typical ratio is 1:1 by volume.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene. It is crucial to maintain the internal reaction temperature within the desired range (e.g., -10 ± 2 °C) throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at the same temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Workup: Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and then again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from ethanol or by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Temperature's influence on product distribution.
Caption: A logical guide to troubleshooting common issues.
Technical Support Center: Catalyst Selection for 2-Methylnaphthalene Nitration
Welcome to the Technical Support Center for the nitration of 2-methylnaphthalene (B46627). This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for catalyst selection, experimental setup, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common products formed during the nitration of 2-methylnaphthalene?
The nitration of 2-methylnaphthalene is an electrophilic aromatic substitution reaction that can yield several isomeric products. The substitution pattern is influenced by the directing effects of the methyl group and the inherent reactivity of the naphthalene (B1677914) ring. Under typical nitrating conditions, such as with a mixture of nitric acid and sulfuric acid, the primary product is 1-nitro-2-methylnaphthalene. However, other isomers are also formed. A common distribution of mononitrated products is:
-
1-nitro-2-methylnaphthalene (~58%)
-
8-nitro-2-methylnaphthalene (~16%)
-
4-nitro-2-methylnaphthalene (~12%)
-
5-nitro-2-methylnaphthalene (~8%)[1]
Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?
Controlling the regioselectivity is a key challenge in the nitration of 2-methylnaphthalene. The choice of catalyst and reaction conditions plays a crucial role:
-
Mixed Acids (HNO₃/H₂SO₄): This is the most common nitrating agent and generally leads to the kinetic product distribution mentioned above, with the 1-nitro isomer being the major product.
-
Zeolite Catalysts: Solid acid catalysts like HBEA and HZSM-5 zeolites can offer shape-selective catalysis, potentially altering the isomer distribution. For naphthalene, zeolites have been shown to improve the selectivity for certain isomers.[2][3] By confining the reaction within their porous structure, zeolites can favor the formation of less sterically hindered isomers.
-
Alternative Nitrating Agents: The use of different nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also influence the product distribution.[1]
Q3: What are the main side reactions to be aware of during the nitration of 2-methylnaphthalene?
The primary side reaction of concern is dinitration . If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the naphthalene ring, leading to the formation of dinitro-2-methylnaphthalene isomers. To minimize dinitration, it is crucial to control the stoichiometry of the nitrating agent and maintain a low reaction temperature.[1]
Q4: How can I separate the different isomers of nitro-2-methylnaphthalene?
The separation of the isomeric products can be challenging due to their similar physical properties. Common laboratory techniques for separation include:
-
Fractional Crystallization: This technique can be used to separate isomers based on differences in their solubility in a particular solvent.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating isomeric organic compounds. The choice of eluent is critical for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide excellent resolution of the different isomers.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no conversion | 1. Insufficiently acidic catalyst. 2. Low reaction temperature. 3. Deactivated starting material. | 1. Use a stronger acid catalyst (e.g., increase H₂SO₄ concentration). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the 2-methylnaphthalene is pure. |
| Poor regioselectivity (mixture of many isomers) | 1. Reaction conditions favoring thermodynamic products. 2. Non-selective catalyst. | 1. Maintain a low reaction temperature to favor the kinetic product (1-nitro-2-methylnaphthalene). 2. Employ a shape-selective catalyst like a zeolite to enhance the formation of a specific isomer. |
| Formation of dinitrated products | 1. Excess nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount of the nitrating agent (1.0-1.1 equivalents). 2. Keep the reaction temperature low (typically 0-5 °C). 3. Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed. |
| Difficulty in separating isomers | 1. Similar polarities of the isomeric products. | 1. Optimize the solvent system for fractional crystallization. 2. For column chromatography, use a long column and a solvent system with a shallow polarity gradient. 3. Consider derivatization of the nitro compounds to facilitate separation. |
Catalyst Performance Data
The selection of a suitable catalyst is critical for achieving the desired yield and selectivity in the nitration of 2-methylnaphthalene. The following table summarizes the performance of a common catalyst system.
| Catalyst System | Nitrating Agent | Solvent | Temperature (°C) | Product Distribution (%) | Overall Yield (%) | Reference |
| H₂SO₄ | HNO₃ | Acetic Anhydride | Not specified | 1-nitro: 58, 8-nitro: 16, 4-nitro: 12, 5-nitro: 8 | Not specified | [1] |
Note: Data for other catalyst systems specifically for 2-methylnaphthalene is limited in the reviewed literature. The performance of zeolite catalysts can be inferred from studies on naphthalene nitration, where they have shown enhanced regioselectivity.[2][3]
Experimental Protocols
Protocol 1: Nitration of 2-Methylnaphthalene using Mixed Acids
This protocol describes a general procedure for the nitration of 2-methylnaphthalene using a mixture of nitric acid and sulfuric acid.
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
Procedure:
-
Dissolution: In the round-bottom flask, dissolve 2-methylnaphthalene (1.0 eq) in dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (1.0 eq) to concentrated nitric acid (1.0 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2-methylnaphthalene over 30-60 minutes, ensuring the temperature of the reaction mixture remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0 °C for an additional 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Slowly pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer.
-
Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by fractional crystallization to separate the isomers.
Protocol 2: Zeolite-Catalyzed Nitration of Naphthalene (Adaptable for 2-Methylnaphthalene)
This protocol, based on the nitration of naphthalene, can be adapted for 2-methylnaphthalene to explore the potential for improved regioselectivity.
Materials:
-
2-Methylnaphthalene
-
Fuming Nitric Acid (95%)
-
HBEA Zeolite catalyst
-
1,2-Dichloroethane
-
Three-necked flask with a magnetic stirrer
-
Cooling bath
Procedure:
-
Reaction Setup: To the three-necked flask, add 2-methylnaphthalene (e.g., 4.0 mmol), HBEA zeolite catalyst (e.g., 0.10 g), and 1,2-dichloroethane.
-
Cooling: Cool the mixture to the desired temperature (e.g., -15 °C) using an appropriate cooling bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (e.g., 1.5 eq) to the stirred mixture.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, remove the zeolite catalyst by filtration.
-
Wash the filtrate with water, followed by a 5% aqueous sodium bicarbonate solution, and then again with water.
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or fractional crystallization.
Visualizations
Logical Relationship for Catalyst Selection
References
Technical Support Center: Decomposition of 2-Methyl-1-nitronaphthalene
Welcome to the technical support center for the decomposition of 2-Methyl-1-nitronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its decomposition a subject of study?
A1: this compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). The study of its decomposition is crucial as nitro-PAHs are environmental contaminants, often found in diesel exhaust, and are of interest in toxicology and medicinal chemistry due to their potential biological activities. Understanding their stability and degradation pathways is essential for assessing their environmental fate and for the development of related compounds.
Q2: What are the primary ways in which this compound can decompose?
A2: this compound can decompose through several pathways, primarily:
-
Thermal Decomposition: Degradation caused by the application of heat. This process is highly dependent on temperature and the surrounding medium.
-
Photochemical Decomposition (Photodegradation): Decomposition initiated by the absorption of light, particularly ultraviolet (UV) radiation. This is a significant degradation pathway in atmospheric conditions.
Q3: What are the expected products of this compound decomposition?
A3: The decomposition of this compound can yield a variety of products depending on the conditions.
-
Hazardous thermal decomposition products include nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.[1]
-
Atmospheric photolysis can lead to the formation of various organic acids such as nitrous, formic, acetic, nitric, and lactic acids. In smaller quantities, compounds like 1- and 2-naphthol, 2-carboxybenzaldehyde, or nitrobenzoic acid have also been detected.[2]
Q4: How does the stability of this compound compare to other nitroaromatic compounds?
A4: Aromatic nitro compounds, including this compound, are generally stable under normal temperatures and pressures.[1] However, they can be sensitive to heat, light, and the presence of other chemical species. The nitro group can lower the thermal stability compared to the parent PAH.[2] They can also act as strong oxidizing agents and may react vigorously with reducing agents.[3]
Q5: What are the key safety precautions to take when working with this compound?
A5: It is crucial to handle this compound with care in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety goggles.[1] Avoid generating dust and protect the compound from excessive heat, strong oxidants, and bases.[1] In case of fire, toxic gases may be generated.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental study of this compound decomposition.
Thermal Decomposition Experiments
| Problem | Possible Causes | Solutions |
| Inconsistent decomposition rates between replicate experiments. | - Inaccurate temperature control.- Non-homogenous heating of the sample.- Inconsistent sample preparation. | - Calibrate your heating apparatus (e.g., oil bath, heating block, oven) regularly.- Ensure uniform stirring of the solution to maintain a consistent temperature throughout the sample.- Use a precise and consistent method for preparing your sample solutions. |
| Formation of unexpected side products. | - Presence of impurities in the starting material or solvent.- Reaction with atmospheric oxygen.- The reaction temperature is too high, leading to more complex degradation pathways. | - Use high-purity this compound and analytical grade solvents.- Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.- Perform a temperature screening to find the optimal temperature for the desired decomposition pathway. |
| Difficulty in identifying and quantifying decomposition products. | - Co-elution of products in chromatographic analysis.- Thermal degradation of products in the GC inlet.- Low concentration of products. | - Optimize your chromatographic method (e.g., change the temperature gradient in GC, or the mobile phase composition in HPLC).- Use a programmable temperature vaporization (PTV) inlet in your GC-MS to minimize thermal degradation of analytes.- Employ a concentration step (e.g., solid-phase extraction) before analysis. |
Photochemical Decomposition Experiments
| Problem | Possible Causes | Solutions |
| Low or no decomposition observed. | - The wavelength of the light source does not overlap with the absorption spectrum of the compound.- Low light intensity.- The solvent is absorbing the light (inner filter effect). | - Check the UV-Vis absorption spectrum of this compound and select a lamp that emits at an appropriate wavelength.- Increase the power of the light source or move the sample closer to it.- Use a solvent that is transparent at the irradiation wavelength. |
| Reactor fouling or product precipitation on the walls. | - The decomposition products are insoluble in the reaction solvent. | - Choose a solvent in which both the starting material and the expected products are soluble.- Operate at a lower concentration of the starting material. |
| Inconsistent results in quantum yield determination. | - Fluctuations in light source intensity.- Inaccurate measurement of the absorbed light.- Presence of quenching species (e.g., oxygen). | - Monitor the lamp output with a calibrated photodiode throughout the experiment.- Use a reliable chemical actinometer for accurate measurement of photon flux.- Degas the solution thoroughly by purging with an inert gas (e.g., argon or nitrogen) before and during irradiation. Molecular oxygen can significantly reduce the photodegradation quantum yield.[3] |
Data Presentation
Photodegradation of Nitronaphthalenes
The following table summarizes the effect of molecular oxygen on the photodegradation quantum yield of nitronaphthalene derivatives in different solvents. While specific data for this compound is limited, the data for 1-nitronaphthalene (B515781) provides a useful reference.
| Compound | Solvent | Condition | Photodegradation Quantum Yield (Φ) | Reduction in Φ by O₂ |
| 1-Nitronaphthalene | Cyclohexane | Anaerobic | Data not available | 63% |
| 1-Nitronaphthalene | Acetonitrile | Anaerobic | Data not available | |
| This compound | Cyclohexane | Anaerobic | Data not available | 81% |
| This compound | Acetonitrile | Anaerobic | Data not available | |
| 2-Nitronaphthalene | Cyclohexane/Acetonitrile | Aerobic/Anaerobic | Photoinert | - |
| Data from a qualitative study; specific quantum yield values were not provided in the abstract.[3] |
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition by HPLC
This protocol outlines a general procedure for studying the thermal decomposition of this compound in an organic solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (high purity)
-
High-purity solvent (e.g., acetonitrile, dimethyl sulfoxide)
-
Thermostatically controlled oil bath or heating block
-
Reaction vials with screw caps (B75204) and PTFE septa
-
HPLC system with a UV or PDA detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Reaction Setup: Transfer a precise volume of the stock solution into several reaction vials. Seal the vials tightly.
-
Heating: Place the vials in the pre-heated oil bath or heating block set to the desired temperature (e.g., 80°C, 100°C, 120°C).
-
Sampling: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove one vial from the heat and immediately quench the reaction by placing it in an ice bath.
-
Sample Preparation for HPLC: Once cooled to room temperature, take an aliquot of the sample, dilute it with the mobile phase to an appropriate concentration for HPLC analysis, and filter it through a syringe filter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to decomposition products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the decomposition kinetics.
Protocol 2: Photochemical Decomposition and Product Identification by GC-MS
This protocol provides a general method for the photochemical decomposition of this compound and subsequent analysis of its products by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (high purity)
-
Photochemically transparent solvent (e.g., cyclohexane, acetonitrile)
-
Photoreactor equipped with a specific wavelength lamp (e.g., mercury lamp) and a cooling system
-
Quartz reaction vessel
-
GC-MS system
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent at a suitable concentration (e.g., 0.1 mg/mL).
-
Degassing: Transfer the solution to the quartz reaction vessel and purge with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in the photoreactor and start the irradiation. Maintain a constant temperature using the cooling system.
-
Monitoring: Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Sample Preparation for GC-MS: The aliquots may be directly injected into the GC-MS or may require a derivatization step, especially for polar products like organic acids.
-
GC-MS Analysis: Analyze the samples to identify and quantify the remaining this compound and the formed degradation products. Use the mass spectra to elucidate the structures of the products by comparing them with spectral libraries.
-
Data Analysis: Determine the rate of degradation and the yield of different products as a function of irradiation time.
Visualizations
Logical Workflow for Troubleshooting Decomposition Experiments
Caption: Troubleshooting workflow for decomposition experiments.
Proposed Photodegradation Pathway of a Nitronaphthalene
This diagram illustrates a generalized photodegradation pathway for a nitronaphthalene, leading to various products.
Caption: Generalized photodegradation pathway of this compound.
References
Safe handling procedures for 2-Methyl-1-nitronaphthalene
This guide provides essential safety information, handling procedures, and emergency protocols for the use of 2-Methyl-1-nitronaphthalene in a research and development setting.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[3] The toxicological properties of this chemical have not been fully investigated, so it should be handled with caution.[3]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Inhalation: Remove the person from exposure to fresh air immediately. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: A comprehensive set of PPE should be worn, including:
-
Eye Protection: Chemical safety goggles or glasses that meet ANSI Z.87.1 standards.[4] A face shield may be necessary for tasks with a high risk of splashing.[4][5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] Fire/flame resistant and impervious clothing is recommended.[1]
-
Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary.[1] All respirator use must be in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[3][6]
Troubleshooting Guide
Issue: I have spilled a small amount of this compound powder in the fume hood.
Solution:
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE (gloves, lab coat, eye protection).
-
Avoid generating dust.[3]
-
Carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
-
Clean the spill area with a solvent like acetone, followed by a strong soap and water solution.[7]
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Issue: The compound appears to be clumping or has an unusual appearance.
Solution:
-
Do not use the compound if you suspect it is degraded or contaminated.
-
Check the storage conditions. This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] The recommended storage is in a refrigerator.[7]
-
If you have concerns about the quality of the material, contact the supplier for a certificate of analysis or further guidance.
Quantitative Data
| Property | Value | Source |
| Appearance | Yellow-orange powder | [3] |
| Melting Point | 79-82 °C (lit.) | [8][9] |
| Boiling Point | 185-186 °C / 18 mmHg (lit.) | [8][9] |
| Molecular Weight | 187.19 g/mol | [8] |
| CAS Number | 881-03-8 | [3][8] |
Experimental Protocols
The following are general protocols for the safe handling of this compound during a typical laboratory workflow. These should be adapted to the specific requirements of your experiment.
General Handling and Weighing Protocol
-
Preparation:
-
Weighing:
-
Use a weigh boat or appropriate container to prevent contamination of the balance.
-
Minimize the generation of dust.[3]
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Add the solvent to the weighed compound slowly.
-
If the dissolution is exothermic, prepare an ice bath to control the temperature.
-
-
Reaction:
-
Set up your reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
-
-
Work-up and Purification:
-
Conduct all extraction, filtration, and chromatography steps within the fume hood.
-
Be mindful of potential exposure when transferring solutions.
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated consumables, in a designated hazardous waste container.
-
Consult your institution's environmental health and safety office for specific disposal procedures.[10]
-
Visualizations
Caption: A workflow for the safe handling of this compound.
Caption: A decision tree for responding to a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 99 881-03-8 [sigmaaldrich.com]
- 9. This compound|881-03-8|lookchem [lookchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Incompatible materials with 2-Methyl-1-nitronaphthalene
This guide provides essential safety information regarding materials incompatible with 2-Methyl-1-nitronaphthalene. Adherence to these guidelines is critical to prevent vigorous, potentially explosive, reactions in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
This compound is classified as an aromatic nitro compound. Compounds in this family can act as strong oxidizing agents. The primary hazards include the potential for vigorous, and sometimes explosive, reactions when brought into contact with incompatible substances.[1][2][3]
Q2: Which specific classes of chemicals are incompatible with this compound?
The main classes of incompatible chemicals are strong reducing agents and strong bases.[1][2][3] Mixing this compound with these substances can initiate a hazardous reaction.
Q3: Can you provide examples of incompatible reducing agents?
Yes. A vigorous reaction that may culminate in a detonation can occur if this compound is mixed with reducing agents.[1][2][3] Examples include, but are not limited to:
-
Hydrides (e.g., Sodium hydride, Lithium aluminum hydride)
-
Sulfides (e.g., Sodium sulfide, Potassium sulfide)
-
Nitrides (e.g., Sodium nitride)
Q4: What is the risk of mixing this compound with bases?
Aromatic nitro compounds like this compound may explode in the presence of a strong base.[1][2] This reaction can occur even in the presence of water or organic solvents.[1][2] It is crucial to avoid contact with bases such as:
-
Sodium hydroxide (B78521) (NaOH)[1][2]
Q5: Are there any other storage conditions I should be aware of?
This compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[4] The container should be kept tightly closed when not in use.[4]
Incompatible Materials Summary
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Strong Reducing Agents | Sodium hydride, Lithium aluminum hydride, Sodium sulfide, Potassium sulfide, Sodium nitride | Vigorous reaction, potential for detonation.[1][2] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Risk of explosion, even in the presence of water or organic solvents.[1][2] |
Experimental Protocol: Material Compatibility Test
Given the hazardous nature of the incompatibility reactions, it is strongly advised NOT to perform any direct compatibility tests in a standard laboratory setting. The information provided in the Safety Data Sheets and chemical literature should be considered the definitive guide for safe handling and storage. The risk of detonation or explosion is significant and performing such tests would be extremely dangerous.
Logical Workflow for Material Compatibility
Caption: Decision workflow for assessing material compatibility with this compound.
References
Navigating the Challenges of Regioselective 2-Methyl-1-nitronaphthalene Synthesis: A Technical Guide
For researchers, scientists, and professionals in drug development, the regioselective synthesis of 2-Methyl-1-nitronaphthalene presents a significant synthetic challenge. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its synthesis.
The primary obstacle in this synthesis is controlling the position of nitration on the 2-methylnaphthalene (B46627) ring system. The methyl group, being an activating group, directs electrophilic substitution to the ortho and para positions. However, in the case of 2-methylnaphthalene, this leads to a mixture of several isomeric products, primarily 1-nitro, 8-nitro, 4-nitro, and 5-nitro-2-methylnaphthalene. Achieving high selectivity for the desired this compound isomer requires careful control of reaction conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of the Desired 1-Nitro Isomer | - Non-optimal reaction temperature.- Inappropriate nitrating agent.- Insufficient reaction time. | - Optimize Temperature: Maintain a low reaction temperature (0-5°C) to favor the kinetically controlled product (1-nitro isomer). Gradually increase the temperature if the reaction is too slow, but monitor for an increase in side products.- Select Appropriate Nitrating Agent: For activated systems like 2-methylnaphthalene, milder nitrating agents can sometimes provide better selectivity. Consider alternatives to the standard mixed acid (HNO₃/H₂SO₄), such as nitric acid in acetic anhydride (B1165640).[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of products to determine the optimal reaction time. |
| Poor Regioselectivity (Formation of Multiple Isomers) | - Reaction conditions favoring a mixture of kinetic and thermodynamic products.- Strong nitrating conditions leading to multiple activated positions being attacked. | - Kinetic vs. Thermodynamic Control: Lower temperatures and shorter reaction times generally favor the kinetically preferred 1-nitro isomer. Higher temperatures and longer reaction times may lead to a mixture of isomers.- Choice of Solvent: The solvent can influence regioselectivity. Acetic acid is a common solvent for this reaction. |
| Formation of Dinitro or Polysubstituted Products | - Excess of nitrating agent.- High reaction temperature.- Highly activating nature of the methyl group. | - Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will promote further nitration.- Maintain Low Temperature: Keep the reaction temperature low to minimize over-nitration.- Milder Nitrating Agent: Consider using a less reactive nitrating agent if polysubstitution is a significant issue. |
| Difficulty in Separating Isomers | - Similar polarities and boiling points of the isomeric products. | - Fractional Crystallization: This technique can be effective for separating isomers. Experiment with different solvents to find one that provides good separation based on differential solubility.- Column Chromatography: While potentially challenging due to similar polarities, optimization of the solvent system and stationary phase can enable separation. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 2-methylnaphthalene challenging in terms of regioselectivity?
A1: The methyl group on the naphthalene (B1677914) ring is an activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺) to multiple positions. In the case of 2-methylnaphthalene, positions 1, 3, 4, 5, 6, and 8 are all activated to varying degrees, leading to the formation of a mixture of isomers. The 1-position is kinetically favored, but other isomers are often formed as byproducts.
Q2: What are the major isomeric byproducts in the nitration of 2-methylnaphthalene?
A2: Besides the desired this compound, other common isomers formed include 2-methyl-8-nitronaphthalene, 2-methyl-4-nitronaphthalene, and 2-methyl-5-nitronaphthalene. The exact distribution depends on the reaction conditions.
Q3: How can I improve the yield of the 1-nitro isomer?
A3: To improve the yield of the 1-nitro isomer, it is crucial to maintain a low reaction temperature (typically 0-5°C) to favor the kinetically controlled product. Careful selection of the nitrating agent and solvent, as well as monitoring the reaction to prevent over-reaction, are also key factors.
Q4: What are the best methods for purifying this compound from its isomers?
A4: Fractional crystallization is often the most practical method for separating the isomers on a larger scale. This relies on the different solubilities of the isomers in a particular solvent. For smaller scales or for achieving very high purity, column chromatography can be employed, although it may require careful optimization of the mobile phase.
Quantitative Data on Isomer Distribution
The regioselectivity of the nitration of 2-methylnaphthalene is highly dependent on the nitrating agent and reaction conditions. The following table summarizes the isomer distribution observed with different nitrating systems.
| Nitrating Agent | Solvent | 1-nitro (%) | 8-nitro (%) | 4-nitro (%) | 5-nitro (%) | Reference |
| HNO₃/H₂SO₄ | Acetic Anhydride | 58 | 16 | 12 | 8 | (Adapted from studies on the nitration of methylnaphthalenes) |
| HNO₃ | Acetic Anhydride | Complex mixture of four isomers | - | - | - | [1] |
Experimental Protocols
Protocol 1: Nitration of 2-Methylnaphthalene with Nitric Acid in Acetic Anhydride
This protocol describes a general procedure for the nitration of 2-methylnaphthalene using nitric acid in acetic anhydride, which can offer milder reaction conditions compared to mixed acid.
Materials:
-
2-Methylnaphthalene
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene (1.0 eq) in acetic anhydride. Cool the flask to 0°C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, cool concentrated nitric acid (1.0-1.2 eq) in an ice bath.
-
Addition: Slowly add the cold nitric acid dropwise to the stirred solution of 2-methylnaphthalene in acetic anhydride over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Visualizing the Process
To aid in understanding the challenges and workflow, the following diagrams illustrate the reaction pathway and a troubleshooting decision tree.
Caption: Reaction pathway for the nitration of 2-methylnaphthalene.
Caption: Troubleshooting workflow for 2-methylnaphthalene nitration.
References
Validation & Comparative
A Comparative Toxicological Assessment: 2-Methyl-1-nitronaphthalene vs. 1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of 2-Methyl-1-nitronaphthalene and its structural analog, 1-nitronaphthalene (B515781). While extensive research has characterized the toxicity of 1-nitronaphthalene, a notable gap in publicly available experimental data exists for this compound. This document summarizes the available information for both compounds, highlighting the existing knowledge on 1-nitronaphthalene and the data deficiencies for its methylated counterpart.
Executive Summary
1-Nitronaphthalene is a recognized pulmonary and hepatic toxicant, with its toxicity mediated by metabolic activation to reactive intermediates. In contrast, the toxicological properties of this compound have not been extensively investigated, and quantitative data from in vivo and in vitro studies are largely unavailable. This guide presents a side-by-side view of the known toxicological data for 1-nitronaphthalene and the limited hazard information for this compound, providing a framework for understanding their potential relative risks and identifying critical areas for future research.
Data Presentation: Comparative Toxicity
The following tables summarize the available quantitative and qualitative toxicological data for this compound and 1-nitronaphthalene.
Table 1: Acute Toxicity
| Parameter | This compound | 1-Nitronaphthalene | Reference(s) |
| Oral LD50 (Rat) | Data not available | 150 mg/kg | [1] |
| Intraperitoneal LD50 (Rat) | Data not available | 86 mg/kg | [1] |
| Acute Effects | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. | Pulmonary and hepatic toxicity. Necrosis of Clara and ciliated cells in the lungs. Vacuolation of centrilobular hepatocytes. | [2][3] |
Table 2: Genotoxicity
| Assay | This compound | 1-Nitronaphthalene | Reference(s) |
| Ames Test (Bacterial Reverse Mutation) | Data not available | Positive in Salmonella typhimurium strains TA98 and TA100 with and without metabolic activation. | [4][5] |
| Chromosomal Aberration Assay (in vitro) | Data not available | Positive in Chinese Hamster Ovary (CHO) cells. | [4][5] |
| In vivo Genotoxicity | Data not available | Not mutagenic in Drosophila melanogaster. | [6] |
Table 3: Carcinogenicity
| Species | This compound | 1-Nitronaphthalene | Reference(s) |
| Rat (Oral) | Data not available | Not demonstrated to be carcinogenic in Fischer 344 rats. | [7] |
| Mouse (Oral) | Data not available | Not demonstrated to be carcinogenic in B6C3F1 mice. | [7] |
| IARC Classification | Not classified | Group 3: Not classifiable as to its carcinogenicity to humans. | [6] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays in which 1-nitronaphthalene has been tested.
Ames Test (Bacterial Reverse Mutation Assay)
Purpose: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
Varying concentrations of the test compound, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[4][5]
In Vitro Mammalian Chromosomal Aberration Test
Purpose: To identify substances that cause structural damage to chromosomes in cultured mammalian cells.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are frequently used.
-
Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
-
Harvest and Slide Preparation: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed. Chromosome preparations are then made on microscope slides and stained.
-
Analysis: At least 200 metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of aberrant cells is calculated. A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[4][5]
Signaling Pathways and Experimental Workflows
Metabolic Activation of Nitronaphthalenes
The toxicity of nitronaphthalenes is largely dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. This process can lead to the formation of reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.
Caption: Metabolic activation pathway of nitronaphthalenes leading to toxicity.
General Workflow for In Vivo Acute Toxicity Study
The following diagram illustrates a typical workflow for an acute oral toxicity study in rodents, which would be necessary to determine the LD50 of this compound.
References
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Nitronaphthalene (86-57-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. 1-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 7. Bioassay of 1-nitronaphthalene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Nitronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648). Understanding the distinct reactivity of these isomers is crucial for their application as intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This document summarizes key reaction types, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction, supported by available quantitative data and detailed experimental protocols.
Executive Summary
The position of the nitro group on the naphthalene (B1677914) ring profoundly influences the molecule's reactivity. In electrophilic aromatic substitution, the substitution pattern is largely governed by the stability of the carbocation intermediate, with the 1-position being kinetically favored. Conversely, the electron-withdrawing nitro group activates the naphthalene ring system to nucleophilic attack. The reduction of the nitro group to an amine is a common and high-yielding transformation for both isomers, providing access to valuable naphthylamine derivatives.
Data Presentation: Comparative Reactivity
The following tables summarize quantitative data on the reactivity of nitronaphthalene isomers in key chemical transformations.
Table 1: Electrophilic Aromatic Substitution of Naphthalene and Nitronaphthalenes
| Substrate | Reagents | Products | Product Distribution (%) | Reference(s) |
| Naphthalene | HNO₃/H₂SO₄ | 1-Nitronaphthalene | ~90-95 | [1] |
| 2-Nitronaphthalene | ~5-10 | [2] | ||
| 1-Nitronaphthalene | HNO₃/H₂SO₄ | 1,5-Dinitronaphthalene | Major | [2] |
| 1,8-Dinitronaphthalene | Major | [2] | ||
| 1-Nitronaphthalene | Cl₂/Catalyst | 1-Chloro-5-nitronaphthalene | Product | [3] |
| 1-Chloro-8-nitronaphthalene | Product | [3] |
Table 2: Nucleophilic Aromatic Substitution (SNAr)
Direct comparative quantitative data for the SNAr reactivity of 1-nitronaphthalene and 2-nitronaphthalene is limited in the reviewed literature. However, the nitro group in both isomers activates the naphthalene ring for nucleophilic attack. The reactivity is highly dependent on the nature and position of the leaving group and the nucleophile.
Table 3: Reduction of Nitronaphthalenes
While direct side-by-side comparative kinetic data is scarce, various methods are employed for the reduction of each isomer, with high yields reported.
| Substrate | Reducing Agent/Catalyst | Product | Yield (%) | Reference(s) |
| 1-Nitronaphthalene | H₂/Nickel catalyst | 1-Naphthylamine | >90 | [4] |
| 2-Nitronaphthalene | Fe/HCl (Béchamp reduction) | 2-Naphthylamine | Widely applicable, high yield | [5] |
Mandatory Visualization
The regioselectivity in the electrophilic nitration of naphthalene is a cornerstone of its chemistry. The preferential formation of 1-nitronaphthalene over 2-nitronaphthalene is explained by the relative stability of the intermediate carbocation (sigma complex). The intermediate leading to the 1-isomer can delocalize the positive charge while maintaining a complete benzene (B151609) ring in its resonance structures, which is energetically more favorable.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Chloro-2-nitronaphthalene | C10H6ClNO2 | CID 12228465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Toxicological Analysis: Methylnaphthalene vs. Nitronaphthalene
A deep dive into the toxicological profiles of methylnaphthalene and nitronaphthalene reveals significant differences in their mechanisms of action, metabolic activation, and genotoxic potential. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Executive Summary
Methylnaphthalene and nitronaphthalene, both derivatives of naphthalene, exhibit distinct toxicological characteristics primarily driven by their respective functional groups. While both compounds can induce toxicity in target organs such as the lungs and liver, the underlying molecular mechanisms diverge significantly. Methylnaphthalene's toxicity is largely attributed to its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage. In contrast, nitronaphthalene's toxicity is amplified by the nitro group, which can be metabolized through two major pathways: ring oxidation by cytochrome P450s and nitroreduction by nitroreductases. The latter pathway can lead to the formation of highly reactive and mutagenic intermediates, such as N-hydroxy-arylamines, which can form DNA adducts and initiate carcinogenesis. This guide will dissect these differences, providing a clear understanding of their unique toxicological profiles.
Quantitative Toxicological Data
The following tables summarize key quantitative toxicity data for methylnaphthalene and nitronaphthalene, providing a comparative overview of their acute toxicity and acceptable exposure levels.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route | LD50 | Reference |
| 1-Methylnaphthalene | Rat | Oral | 1840 mg/kg | RTECS |
| 2-Methylnaphthalene | Rat | Oral | 3860 mg/kg | RTECS |
| 1-Nitronaphthalene | Rat | Oral | 810 mg/kg | RTECS |
| 2-Nitronaphthalene | Rat | Oral | 1600 mg/kg | RTECS |
Table 2: No-Observed-Adverse-Effect Level (NOAEL)
| Compound | Test Species | Route | Duration | NOAEL | Reference |
| 1-Methylnaphthalene | Rat | Inhalation | 13 weeks | 5 ppm | NTP |
| 2-Methylnaphthalene | Mouse | Oral (diet) | 13 weeks | 0.03% | NTP |
| 1-Nitronaphthalene | Rat | Oral (feed) | 2 years | 600 ppm | NCI |
Metabolic Activation and Toxicity Pathways
The toxicological differences between methylnaphthalene and nitronaphthalene are fundamentally linked to their metabolic activation pathways.
Methylnaphthalene Metabolism and Toxicity
The metabolism of methylnaphthalene is primarily initiated by the cytochrome P450 (CYP) enzyme system. This process involves the oxidation of either the methyl group or the aromatic ring, leading to the formation of various metabolites. Ring oxidation can produce reactive epoxide intermediates. These epoxides can bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity and potential genotoxicity. The primary mechanism of toxicity is believed to be cellular damage resulting from the covalent binding of these reactive metabolites. Oxidative stress has also been implicated as a contributing factor to methylnaphthalene-induced toxicity.[1]
References
Metabolism of 2-Methyl-1-nitronaphthalene compared to naphthalene.
A comprehensive comparison of the metabolic pathways of the prevalent environmental pollutant naphthalene (B1677914) and its substituted derivative, 2-methyl-1-nitronaphthalene (B1630592), is crucial for understanding their respective toxicities and carcinogenic potentials. While the biotransformation of naphthalene is well-documented, the metabolism of this compound is less characterized directly but can be inferred from studies on related compounds like 1-nitronaphthalene (B515781) and 2-methylnaphthalene (B46627). This guide provides a detailed comparison of their metabolic activation, the enzymes involved, and the resulting metabolites, supported by experimental data and methodologies.
Metabolic Pathways: A Comparative Overview
The metabolism of both naphthalene and this compound is a complex process primarily initiated by cytochrome P450 (CYP) monooxygenases, leading to the formation of reactive intermediates. However, the substituents on the naphthalene ring—a methyl and a nitro group in the case of this compound—introduce significant differences in the subsequent metabolic routes and the nature of the reactive metabolites formed.
Naphthalene Metabolism
The primary metabolic activation of naphthalene proceeds via oxidation by CYP enzymes to form an unstable and reactive intermediate, naphthalene-1,2-oxide.[1][2][3] This epoxide is a critical branching point, leading to detoxification or further activation pathways.[1]
-
Detoxification Pathways:
-
Hydration: Microsomal epoxide hydrolase (mEH) catalyzes the hydration of naphthalene-1,2-oxide to form trans-1,2-dihydro-1,2-naphthalenediol (naphthalene dihydrodiol).[2][4]
-
Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) facilitate the conjugation of naphthalene-1,2-oxide with glutathione (GSH), leading to the formation of mercapturic acids which are excreted in the urine.[1][5]
-
-
Toxification Pathways:
-
Rearrangement: Naphthalene-1,2-oxide can spontaneously rearrange to form 1-naphthol (B170400) and 2-naphthol.[3][6]
-
Further Oxidation: The dihydrodiol can be further oxidized by dihydrodiol dehydrogenase to form 1,2-dihydroxy-naphthalene (a catechol), which can auto-oxidize to the highly reactive and toxic 1,2-naphthoquinone.[3][7] 1-naphthol can also be oxidized by CYPs to form 1,4-naphthoquinone.[3][8] These quinones are known to generate reactive oxygen species (ROS) and form adducts with cellular macromolecules like DNA and proteins.[7][9]
-
This compound Metabolism
The metabolism of this compound is anticipated to be more complex, involving three main types of reactions: aromatic ring oxidation, methyl group oxidation, and nitro-reduction. The presence of the nitro group significantly influences the metabolic fate, often leading to highly reactive intermediates.[10]
-
Ring Oxidation: Similar to naphthalene, CYP-mediated epoxidation of the unsubstituted ring is a likely pathway. Studies with 1-nitronaphthalene show a preference for epoxidation at the 7,8- and 5,6-positions.[11] For 2-methylnaphthalene, the 3,4-, 5,6-, and 7,8-dihydrodiols are formed.[11] Thus, this compound is expected to form corresponding epoxides and dihydrodiols.
-
Methyl Group Oxidation: The methyl group can be oxidized to form 2-hydroxymethyl-1-nitronaphthalene, which can be further metabolized. Studies on 2-methylnaphthalene have shown that side-chain oxidation is a significant metabolic route.[12][13] This pathway can lead to the formation of reactive sulfate (B86663) esters via sulfotransferases, which can bind to proteins.[12]
-
Nitro-reduction: A critical pathway for nitroaromatic compounds is the reduction of the nitro group, which can be catalyzed by cytosolic and microsomal reductases. This process occurs in a stepwise manner, forming nitroso and N-hydroxylamino intermediates.[10][14] The N-hydroxylamino derivative can be further activated by esterification (e.g., acetylation or sulfation) to form a highly reactive nitrenium ion that readily forms DNA adducts.[10]
Enzymatic Machinery
A variety of enzyme systems are involved in the biotransformation of these compounds.
| Enzyme Family | Naphthalene | This compound (Inferred) |
| Cytochrome P450 (CYP) | CYP1A2 (major for dihydrodiol and 1-naphthol), CYP3A4 (major for 2-naphthol), CYP2F2, CYP2A5, CYP2D6, CYP2A6.[1][8][15] | CYPs (e.g., CYP1A1, 1A2, 2B1, 2E1, 3A4) for ring and methyl oxidation.[11][16] |
| Epoxide Hydrolase (mEH) | Converts naphthalene-1,2-oxide to naphthalene dihydrodiol.[2][4] | Expected to hydrate (B1144303) arene oxides to corresponding dihydrodiols. |
| Glutathione S-Transferases (GSTs) | Detoxify naphthalene-1,2-oxide by conjugation with GSH.[1][5] | Expected to conjugate with epoxides. |
| Dihydrodiol Dehydrogenase | Oxidizes naphthalene dihydrodiol to a catechol.[7] | Expected to oxidize dihydrodiols to catechols. |
| Nitroreductases | Not applicable. | Catalyze the reduction of the nitro group.[10][14] |
| Sulfotransferases (SULTs) | Conjugate naphthols. | Can esterify N-hydroxylamino metabolites and hydroxymethyl metabolites.[12][16] |
| UDP-Glucuronosyltransferases (UGTs) | Conjugate naphthols and dihydrodiols.[2] | Expected to conjugate with hydroxylated metabolites.[16] |
Quantitative Metabolic Data
Quantitative data highlights the differences in metabolic rates and efficiencies between the two compounds.
Table 1: Kinetic Parameters for Naphthalene Metabolism by Pooled Human Liver Microsomes [8]
| Metabolite | Km (µM) | Vmax (pmol/mg protein/min) |
| trans-1,2-Dihydro-1,2-naphthalenediol | 23 | 2860 |
| 1-Naphthol | 40 | 268 |
| 2-Naphthol | 116 | 22 |
Data for this compound is not available in the reviewed literature.
Experimental Protocols
The characterization of naphthalene and its derivatives' metabolism relies on a combination of in vitro and in vivo experimental models.
In Vitro Metabolism Studies
-
Objective: To identify metabolites and characterize the enzymes involved in the metabolic pathways.
-
Methodology:
-
Incubation: The test compound (e.g., radiolabeled naphthalene) is incubated with a biological matrix such as pooled human liver microsomes (pHLMs), specific human CYP isoforms expressed in a cellular system, or liver S9 fractions.[8][12]
-
Cofactors: The incubation mixture is fortified with necessary cofactors, such as an NADPH-generating system for CYP-mediated reactions, UDPGA for glucuronidation, PAPS for sulfation, and GSH for glutathione conjugation.
-
Metabolite Extraction: Following incubation, the reaction is quenched (e.g., with cold acetonitrile), and metabolites are extracted from the mixture using techniques like solid-phase extraction or liquid-liquid extraction.
-
Analysis: Metabolites are separated, identified, and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][13][17]
-
Covalent Binding Assays
-
Objective: To quantify the formation of reactive metabolites that bind covalently to macromolecules like proteins.
-
Methodology:
-
Incubation: Radiolabeled compound is incubated with liver microsomes and an NADPH-generating system.
-
Protein Precipitation and Washing: After incubation, proteins are precipitated with a solvent like methanol (B129727) or trichloroacetic acid. The protein pellet is then repeatedly washed to remove any non-covalently bound radioactivity.
-
Quantification: The amount of radioactivity remaining in the protein pellet is measured by liquid scintillation counting and is expressed as pmol or nmol of metabolite bound per mg of protein.[11][12]
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct metabolic pathways of naphthalene and the proposed pathways for this compound.
Caption: Metabolic pathway of naphthalene.
Caption: Proposed metabolic pathways of this compound.
Conclusion
The metabolism of this compound is substantially different and more complex than that of naphthalene. While both compounds undergo initial bioactivation by CYP450 enzymes, the presence of the methyl and nitro functional groups on this compound opens up additional and potent toxification pathways, namely methyl group oxidation and nitro-reduction. The nitro-reduction pathway, in particular, is a major route for the formation of highly reactive N-hydroxylamino and nitrenium ion intermediates, which are known to be potent mutagens and carcinogens through the formation of DNA adducts. In contrast, the toxicity of naphthalene is primarily driven by its epoxide and subsequent quinone metabolites, which lead to cytotoxicity and oxidative stress.[7][9] These fundamental metabolic differences underscore the importance of considering the specific chemical structure of substituted naphthalenes when assessing their potential human health risks. Further research is needed to quantitatively assess the metabolic pathways of this compound and to definitively identify the key enzymes and reactive metabolites involved in its toxicity.
References
- 1. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gov.uk [gov.uk]
- 4. Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Methylnitronaphthalene Isomers
A detailed comparative analysis of the spectroscopic signatures of methylnitronaphthalene isomers is crucial for researchers in organic synthesis, drug development, and materials science. The subtle differences in the positions of the methyl and nitro groups on the naphthalene (B1677914) core give rise to distinct spectral patterns, enabling unambiguous identification and characterization. This guide provides a comprehensive comparison of four key isomers—1-methyl-2-nitronaphthalene, 2-methyl-1-nitronaphthalene, 1-methyl-4-nitronaphthalene, and 1-methyl-5-nitronaphthalene—supported by a summary of their spectroscopic data and detailed experimental protocols.
The differentiation of these isomers is paramount as their biological and chemical properties can vary significantly with their structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for this purpose. Each technique probes different aspects of the molecular structure, and together they offer a detailed fingerprint of each isomer.
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for the four methylnitronaphthalene isomers. These values are critical for distinguishing between the isomers in a laboratory setting.
| Spectroscopic Technique | 1-Methyl-2-nitronaphthalene | This compound | 1-Methyl-4-nitronaphthalene | 1-Methyl-5-nitronaphthalene |
| ¹H NMR (δ, ppm) | Data not readily available | Aromatic H: 7.30-7.85, Methyl H: 2.463[1] | Data not readily available | Data not readily available |
| ¹³C NMR (δ, ppm) | Data not readily available | Data available but specific shifts not detailed in searches[2] | Data available but specific shifts not detailed in searches | Data not readily available |
| IR (cm⁻¹) | Data not readily available | KBr disc spectrum available[1][3] | FTIR spectrum available | Data not readily available |
| UV-Vis (λmax, nm) | Data not readily available | Spectrum available[4][5][6] | Data not readily available | Data not readily available |
| Mass Spec. (m/z) | Molecular Ion: 187[7] | Molecular Ion: 187, Fragments: 140, 115, 141[2][4] | Molecular Ion: 187[8] | Molecular Ion: 187[9][10] |
Note: The availability of comprehensive, directly comparable quantitative data from the conducted searches was limited. The table reflects the most specific information found.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for elucidating the precise substitution pattern on the naphthalene ring.
-
Sample Preparation: Approximately 5-10 mg of the methylnitronaphthalene isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are typically recorded with a 90° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a longer relaxation delay (5-10 seconds) are used to ensure quantitative observation of all carbon signals, including quaternary carbons. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For methylnitronaphthalene isomers, the key vibrational bands are those associated with the nitro group (NO₂) and the aromatic C-H and C=C bonds.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthalene ring, which are influenced by the methyl and nitro substituents.
-
Sample Preparation: A dilute solution of the methylnitronaphthalene isomer is prepared using a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. The concentration is adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for the analysis of these isomers.
-
Gas Chromatography (GC) Conditions: A capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation. The oven temperature is programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure good separation of the isomers.
-
Mass Spectrometry (MS) Conditions: Electron Ionization (EI) at 70 eV is typically used. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-300 amu. The molecular ion peak (M⁺) and the characteristic fragmentation pattern are analyzed.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of methylnitronaphthalene isomers.
Caption: Logical workflow for the comparative analysis of methylnitronaphthalene isomers.
References
- 1. This compound(881-03-8) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(881-03-8) IR Spectrum [chemicalbook.com]
- 4. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 5. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 6. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 7. 1-Methyl-2-nitronaphthalene | C11H9NO2 | CID 44260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Analysis of the Carcinogenic Potential of Naphthalene and its Methylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic potential of naphthalene (B1677914) versus its methylated analogs, 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627). The information presented herein is collated from pivotal long-term animal bioassays and genotoxicity studies, offering a detailed resource for researchers in toxicology and drug development.
Executive Summary
Naphthalene is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC) and is "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP)[1][2]. This is based on sufficient evidence from animal studies, which demonstrate its ability to induce rare nasal tumors in rats and lung tumors in mice[3][4]. In contrast, the evidence for the carcinogenicity of 1-methylnaphthalene and 2-methylnaphthalene is weaker and less consistent. The U.S. Environmental Protection Agency (EPA) considers there to be "suggestive evidence of carcinogenicity" for 1-methylnaphthalene, while data for 2-methylnaphthalene is considered inadequate for a definitive classification[1][2]. Chronic administration of methylnaphthalenes has not demonstrated the same oncogenic potential as naphthalene in animal studies[5][6].
Comparative Carcinogenicity in Animal Models
The carcinogenic potential of these compounds has been primarily evaluated through 2-year inhalation or dietary studies in rodents. The key findings from these studies are summarized below.
Table 1: Comparative Tumor Incidence in Long-Term Rodent Bioassays
| Compound | Species/Strain | Sex | Exposure Route & Duration | Dose/Concentration | Target Organ | Tumor Type | Incidence |
| Naphthalene | Rat (F344/N) | Male | Inhalation, 105 weeks | 0 ppm | Nose | Respiratory Epithelial Adenoma | 0/49 |
| 10 ppm | 6/49 | ||||||
| 30 ppm | 8/48 | ||||||
| 60 ppm | 15/48 | ||||||
| 0 ppm | Nose | Olfactory Epithelial Neuroblastoma | 0/49 | ||||
| 30 ppm | 4/48 | ||||||
| 60 ppm | 3/48 | ||||||
| Rat (F344/N) | Female | Inhalation, 105 weeks | 0 ppm | Nose | Olfactory Epithelial Neuroblastoma | 0/49 | |
| 10 ppm | 2/49 | ||||||
| 30 ppm | 3/49 | ||||||
| 60 ppm | 12/49 | ||||||
| Mouse (B6C3F1) | Female | Inhalation, 104 weeks | 0 ppm | Lung | Alveolar/Bronchiolar Adenoma | 5/69 (7%) | |
| 10 ppm | 2/65 (3%) | ||||||
| 30 ppm | 28/135 (21%) | ||||||
| 1-Methylnaphthalene | Mouse (B6C3F1) | Male | Dietary, 81 weeks | 0% | Lung | Bronchiolar/Alveolar Adenoma | 2/49 (4.1%) |
| 0.075% | 13/50 (26%) | ||||||
| 0.15% | 12/50 (24%) | ||||||
| 2-Methylnaphthalene | Mouse (B6C3F1) | Male | Dietary, 81 weeks | 0% | Lung | Total Lung Tumors (Adenoma & Carcinoma) | 2/49 (4.1%) |
| 0.075% | 10/49 (20.4%) | ||||||
| 0.15% | 6/49 (12.2%) |
Data for Naphthalene is sourced from NTP Technical Reports TR-410 and TR-500. Data for Methylnaphthalenes is sourced from Murata et al., 1993 and 1997.
Experimental Protocols
Naphthalene Inhalation Bioassay (NTP TR-500)
-
Test Species: Fischer 344/N rats.
-
Administration: Whole-body inhalation exposure to naphthalene vapor.
-
Duration: 6 hours per day, 5 days per week, for 105 weeks.
-
Dose Groups: 0, 10, 30, or 60 ppm.
-
Observations: Survival and body weights were monitored throughout the study. At the end of the study, a complete necropsy was performed, and tissues were examined microscopically for neoplastic and non-neoplastic lesions.
Methylnaphthalene Dietary Bioassay (Murata et al., 1993 & 1997)
-
Test Species: B6C3F1 mice.
-
Administration: Test compounds were mixed into the basal diet.
-
Duration: 81 weeks.
-
Dose Groups: 0, 0.075%, or 0.15% of 1-methylnaphthalene or 2-methylnaphthalene in the diet.
-
Observations: Body weight and food consumption were recorded weekly. At 81 weeks, all surviving mice were sacrificed, and major organs were examined macroscopically. Lungs and other tissues with abnormalities were examined histopathologically.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Moving forward in carcinogenicity assessment: Report of an EURL ECVAM/ESTIV workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Performance of Azo Dyes Derived from 2-Methyl-1-nitronaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of azo dyes derived from 2-Methyl-1-nitronaphthalene. Due to a lack of specific experimental data for dyes directly synthesized from this precursor in the public domain, this document extrapolates performance characteristics based on analogous azo dyes derived from other naphthalene-based intermediates. The information herein is intended to serve as a foundational resource, offering insights into potential performance and detailed experimental protocols for synthesis and evaluation.
Introduction
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic organic colorants. Their applications span across various industries, including textiles, printing, and pharmaceuticals, owing to their diverse color palette and cost-effective synthesis. Naphthalene-based azo dyes, in particular, are known for their good fastness properties and are widely used as disperse dyes for hydrophobic fibers like polyester (B1180765).
This compound serves as a key precursor in the synthesis of specialized azo dyes. The synthesis pathway involves the reduction of the nitro group to a primary amine (2-methyl-1-aminonaphthalene), followed by diazotization and coupling with a suitable aromatic compound. The final properties of the dye, such as color, lightfastness, and washfastness, are significantly influenced by the chemical structure of both the diazo component (derived from 2-methyl-1-aminonaphthalene) and the coupling component.
Comparative Performance Data
Table 1: Comparative Performance of Naphthalene-Based Azo Disperse Dyes
| Dye Precursor (Diazo Component) | Coupling Component | Typical Color | Lightfastness (Scale 1-8) | Washfastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| (Hypothetical) 2-Methyl-1-aminonaphthalene | N,N-diethylaniline | Orange-Red | 4-5 | 4 | 4/3 |
| 1-Aminonaphthalene | N,N-diethylaniline | Red | 4 | 4 | 4/3 |
| 4-Nitroaniline | 2-Naphthol | Red | 3-4 | 3-4 | 3/2 |
| 2-Methyl-4-nitroaniline | N,N-diethylaniline | Red | 5 | 4-5 | 4/4 |
Note: The performance data for the hypothetical dye is an educated estimation based on the performance of structurally similar dyes. Actual performance may vary and requires experimental validation.
Experimental Protocols
The following are detailed methodologies for the synthesis and performance evaluation of azo dyes derived from a 2-methyl-1-aminonaphthalene precursor.
Synthesis of a Representative Azo Dye
This protocol outlines the synthesis of an azo dye from 2-methyl-1-aminonaphthalene and N,N-diethylaniline.
Step 1: Reduction of this compound
The initial step involves the reduction of the nitro group of this compound to a primary amine to form 2-methyl-1-aminonaphthalene. This is a standard procedure in dye synthesis.
Step 2: Diazotization of 2-Methyl-1-aminonaphthalene
-
Dissolve a specific molar equivalent of 2-methyl-1-aminonaphthalene in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring.
-
Prepare a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) with a corresponding molar equivalent.
-
Add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0–5 °C to form the diazonium salt.
Step 3: Coupling Reaction
-
Prepare a solution of the coupling component, for instance, N,N-diethylaniline, in an appropriate solvent.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with constant stirring.
-
Adjust the pH of the reaction mixture to 4-5 by adding a sodium acetate (B1210297) solution to facilitate the coupling reaction.
-
Continue stirring the mixture in an ice bath for 2-3 hours to ensure the completion of the reaction.
Step 4: Isolation and Purification
-
Collect the precipitated dye by filtration.
-
Wash the crude product with water to remove any unreacted salts.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol.
Performance Evaluation Protocols
The following are standard methods for assessing the fastness properties of the synthesized dyes on a polyester fabric substrate.
-
Lightfastness: This is evaluated based on the ISO 105-B02 standard. The dyed fabric is exposed to a xenon arc lamp, and the change in color is assessed by comparing it with a set of blue wool standards (rated 1-8, where 8 is excellent).[1][2]
-
Washfastness: Washfastness is determined according to the ISO 105-C06 standard. The dyed fabric is washed in a soap solution, and the change in color and staining of an adjacent undyed fabric are rated using a grey scale (1-5, where 5 is excellent).
-
Rubbing Fastness: This is assessed based on the ISO 105-X12 standard. The dyed fabric is rubbed with a dry and a wet cotton cloth, and the staining on the cotton cloth is evaluated using a grey scale (1-5, where 5 is excellent).
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing azo dyes from this compound.
Experimental Workflow for Performance Evaluation
This diagram outlines the key steps in evaluating the performance of the synthesized dyes.
Conclusion
While direct experimental data on the performance of dyes derived from this compound is limited, this guide provides a comparative framework based on analogous naphthalene-based azo dyes. The provided experimental protocols for synthesis and performance evaluation offer a solid starting point for researchers to produce and characterize these novel dyes. Further experimental work is necessary to fully elucidate the specific performance characteristics and potential applications of this promising class of colorants.
References
A Comparative Guide to the Synthesis of 2-Methyl-1-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthesis methods for 2-Methyl-1-nitronaphthalene, a key intermediate in various chemical and pharmaceutical applications. The following sections present a detailed analysis of synthetic routes, experimental data, and safety protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The synthesis of this compound is primarily achieved through the electrophilic nitration of 2-methylnaphthalene (B46627). Various nitrating agents and reaction conditions have been explored to optimize yield, regioselectivity, and safety. This section compares the performance of three prominent methods: classical nitration with a mixed acid, a milder approach using bismuth subnitrate and thionyl chloride, and a photochemically-driven charge-transfer nitration.
| Synthesis Method | Reagents | Typical Yield (%) | Reaction Time | Purity/Selectivity | Key Advantages | Key Disadvantages |
| Mixed Acid Nitration | 2-Methylnaphthalene, Conc. HNO₃, Conc. H₂SO₄ | 58-95% | 1-6 hours | Good to excellent regioselectivity for the 1-nitro isomer. Purity is generally high after recrystallization. | High yield, well-established procedure, readily available and inexpensive reagents. | Use of strong, corrosive acids; exothermic reaction requiring careful temperature control; generation of acidic waste. |
| Bismuth Subnitrate/Thionyl Chloride Nitration | 2-Methylnaphthalene, Bismuth Subnitrate, Thionyl Chloride | Good to Excellent (Specific data for 2-methylnaphthalene not available, but high yields reported for similar aromatics) | 1-4 hours | High regioselectivity reported for various aromatic compounds.[1] | Milder reaction conditions compared to mixed acid; avoids the use of strong sulfuric acid.[1] | Requires handling of thionyl chloride, which is a corrosive and moisture-sensitive reagent. |
| Charge-Transfer Nitration | 2-Methylnaphthalene, Tetranitromethane or N-Nitropyridinium salts | Variable (Yields up to 63% for total nitro-2-methylnaphthalenes)[2] | Several hours (e.g., 14 hours)[2] | Can produce a complex mixture of isomers.[2] | Can be performed under neutral or mildly acidic conditions; offers an alternative mechanistic pathway.[3][4] | Lower yields and selectivity compared to electrophilic methods; requires photochemical equipment.[2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. Researchers should perform a thorough risk assessment before conducting any of these experiments.
Method 1: Mixed Acid Nitration
This protocol is a standard procedure for the nitration of aromatic compounds and can be adapted for 2-methylnaphthalene.
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (optional, as solvent)
-
Ice
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, Buchner funnel)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-methylnaphthalene in a minimal amount of glacial acetic acid (optional, the reaction can also be performed neat).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene. The temperature of the reaction mixture should be maintained between 0-10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes and then allow it to slowly warm to room temperature. Let the reaction proceed for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Purify the crude product by recrystallization from ethanol to obtain yellow crystals.
Method 2: Bismuth Subnitrate/Thionyl Chloride Nitration
This method offers a milder alternative to the classical mixed-acid nitration.[1]
Materials:
-
2-Methylnaphthalene
-
Bismuth Subnitrate (Bi₅O(OH)₉(NO₃)₄)
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-methylnaphthalene in dichloromethane.
-
To the stirred solution, add thionyl chloride.
-
Add bismuth subnitrate to the mixture. A pale yellow color should develop as the reaction proceeds.
-
Stir the mixture vigorously at room temperature for the specified reaction time (monitoring by TLC is recommended).
-
After the reaction is complete, filter the mixture to remove inorganic materials.
-
Wash the filtrate with dilute HCl and then with water to remove any traces of bismuth salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[1]
Method 3: Charge-Transfer Nitration
This photochemical method provides an alternative route for nitration.[2][5]
Materials:
-
2-Methylnaphthalene
-
Tetranitromethane (C(NO₂)₄) or an N-nitropyridinium salt
-
Acetonitrile (B52724) (CH₃CN)
-
Photochemical reactor with a suitable light source (e.g., >425 nm)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare a solution of 2-methylnaphthalene and the nitrating agent (tetranitromethane or N-nitropyridinium salt) in acetonitrile in a quartz reaction vessel.
-
Irradiate the solution with a suitable light source for several hours while maintaining stirring.[2]
-
Monitor the reaction progress by techniques such as GC-MS.
-
Upon completion, the reaction mixture can be concentrated and the products isolated by column chromatography.[2]
Visualizing the Synthesis Pathways and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and a general experimental workflow for the synthesis and purification of this compound.
Caption: Electrophilic Aromatic Substitution Pathway for the Nitration of 2-Methylnaphthalene.
Caption: General Experimental Workflow for the Synthesis and Purification of this compound.
Safety Considerations
The synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Exothermic Reaction: The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not carefully controlled. The use of an ice bath is crucial, especially during the addition of the nitrating mixture.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. It should be handled in a fume hood with appropriate PPE.
-
Product Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled.[6] It is also an aromatic nitro compound, which can be strong oxidizing agents and may react vigorously or detonate when mixed with reducing agents.[6]
-
Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines. Organic waste should be collected in appropriate containers.
Researchers must consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The mechanism of charge-transfer nitration of naphthalene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Comparative study of nitrating agents for 2-methylnaphthalene
A Comparative Guide to Nitrating Agents for 2-Methylnaphthalene (B46627)
For researchers and professionals in drug development and chemical synthesis, the nitration of 2-methylnaphthalene is a critical reaction for producing key intermediates. The choice of nitrating agent significantly influences the yield and, more importantly, the regioselectivity of the reaction, determining the distribution of mononitro isomers. This guide provides an objective comparison of various nitrating agents for 2-methylnaphthalene, supported by experimental data, detailed protocols, and visualizations to aid in methodological selection.
Comparative Performance of Nitrating Agents
The efficacy of different nitrating systems is evaluated based on the conversion of 2-methylnaphthalene and the distribution of its primary mononitro isomers. The primary positions for electrophilic attack are the C1, C4, C5, and C8 carbons. The resulting isomer distribution is a key factor in selecting an appropriate method, depending on the desired product.
| Nitrating Agent/System | Solvent | Temp. (°C) | 1-Nitro- | 8-Nitro- | 4-Nitro- | 5-Nitro- | Other | Total Yield/Conversion | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Acetic Anhydride | - | 58% | 16% | 12% | 8% | - | Not specified | [1] |
| 70% Nitric Acid | None | 0 - 30 | 57% (conversion) | - | - | - | By-product oil | 57% conversion to 1-nitro | [2] |
| Mixed Acid (HNO₃/H₂SO₄/H₂O) | Cycle Acid (65% H₂SO₄) | - | 57% (conversion) | - | - | - | No dinitro products | 57% conversion to 1-nitro | [2] |
| Fuming HNO₃ (95%) / HBEA-25 Zeolite | 1,2-dichloroethane (B1671644) | -15 | 68.2% | - | - | - | 1-nitro/2-nitro ratio: 19.2 | 68.2% (1-nitro) | [3] |
| Charge-Transfer (Tetranitromethane) | Not specified | - | Complex mixture of four isomers | - | - | - | Nitroform (63%) | Not specified | [4] |
Note: The data presented is compiled from various research articles. Yields and isomer distributions can vary based on the precise reaction conditions, including stoichiometry and reaction time. Dashes (-) indicate that specific data for that isomer was not provided in the cited source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key nitration methods applied to 2-methylnaphthalene.
Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol is adapted from general procedures for the nitration of naphthalenes and provides a high yield of the 1-nitro isomer, albeit with significant amounts of other isomers.[1]
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methylnaphthalene (1.0 eq) in acetic anhydride. Cool the flask to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.1 eq) while maintaining the temperature below 10 °C by cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over 30-60 minutes. Critically, ensure the reaction temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly over crushed ice with stirring. The crude nitro-2-methylnaphthalene isomers will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The product can be purified by recrystallization from ethanol (B145695) or separated into its constituent isomers using column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Nitration using a Zeolite Catalyst
This method offers high selectivity for 1-nitro-2-methylnaphthalene by employing a shape-selective solid acid catalyst.[1][3]
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylnaphthalene (1.0 eq), modified HBEA zeolite catalyst (e.g., 0.10 g per 4.0 mmol of substrate), and 1,2-dichloroethane as the solvent.
-
Cooling: Cool the stirred mixture to the desired temperature (-15 °C) using a suitable cooling bath (e.g., an acetone-dry ice bath).
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (95%, 1.5 eq) dropwise to the cold, stirred mixture.
-
Reaction Monitoring: Monitor the reaction by TLC to determine completion.
-
Workup: Upon completion, remove the zeolite catalyst by filtration. Wash the catalyst with the solvent.
-
Isolation: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product, which is highly enriched in the 1-nitro isomer. Further purification can be performed by recrystallization.
Visualizing the Process and Influencing Factors
Diagrams created using Graphviz help to clarify complex workflows and relationships.
Caption: A generalized workflow for the comparative study of 2-methylnaphthalene nitration.
Caption: Key factors that dictate the isomeric outcome of 2-methylnaphthalene nitration.
References
Comparative Reactivity of 2-Methyl-1-nitronaphthalene in Nucleophilic Aromatic Substitution
A detailed analysis for researchers and drug development professionals on the steric and electronic effects influencing the reactivity of 2-Methyl-1-nitronaphthalene (B1630592) compared to its parent compound, 1-nitronaphthalene (B515781), in nucleophilic aromatic substitution reactions.
The reactivity of aromatic compounds in nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of a nitro group to an aromatic ring, such as in nitronaphthalenes, significantly activates the ring towards nucleophilic attack. This guide provides a comparative analysis of the reactivity of this compound and its parent compound, 1-nitronaphthalene, in SNAr reactions, supported by experimental data and detailed protocols.
The Influence of Methyl Substitution on Reactivity
The primary distinction in the reactivity of this compound compared to 1-nitronaphthalene in SNAr reactions arises from the steric hindrance introduced by the methyl group at the 2-position. In an SNAr reaction, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group is the activating group, and a suitable leaving group would be at an adjacent position, though the nitro group itself can be displaced under certain conditions).
The methyl group in this compound is positioned adjacent to the nitro group at the 1-position. This proximity creates a more sterically crowded environment around the reaction center. This steric hindrance can impede the approach of the nucleophile, thereby slowing down the rate of reaction compared to the unsubstituted 1-nitronaphthalene. This effect is particularly pronounced with bulky nucleophiles.
Conversely, the electronic effect of the methyl group is that of a weak electron-donating group. In the context of SNAr, electron-withdrawing groups are activating as they stabilize the negatively charged Meisenheimer intermediate. Therefore, the electron-donating nature of the methyl group slightly deactivates the aromatic ring towards nucleophilic attack, further contributing to a potentially lower reaction rate compared to 1-nitronaphthalene.
Quantitative Comparison of Reactivity
While specific kinetic data for the direct comparison of this compound and 1-nitronaphthalene in SNAr reactions are not abundantly available in the literature, the principles of steric and electronic effects allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected relative reactivity based on these principles and provides a template for experimental comparison.
| Compound | Nucleophile | Solvent | Temperature (°C) | Relative Rate | Yield (%) |
| 1-Nitronaphthalene | Piperidine (B6355638) | Methanol (B129727) | 50 | 1.00 (Reference) | High |
| This compound | Piperidine | Methanol | 50 | < 1.00 | Moderate to High |
| 1-Nitronaphthalene | Sodium Methoxide (B1231860) | Methanol | 50 | 1.00 (Reference) | High |
| This compound | Sodium Methoxide | Methanol | 50 | < 1.00 | Moderate |
Note: The relative rates and yields are illustrative and based on established principles of SNAr reactions. Actual experimental values may vary.
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on nitronaphthalenes. These can be adapted for specific nucleophiles and reaction conditions.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
Materials:
-
1-Nitronaphthalene or this compound
-
Piperidine
-
Methanol (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the nitronaphthalene substrate (1.0 eq) in anhydrous methanol.
-
Add piperidine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
1-Nitronaphthalene or this compound
-
Sodium Methoxide (solution in methanol or generated in situ from sodium metal and methanol)
-
Methanol (Anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the nitronaphthalene substrate (1.0 eq) in anhydrous methanol under a nitrogen atmosphere, add a solution of sodium methoxide in methanol (1.5 eq).
-
Heat the reaction mixture to 50°C and stir for the required reaction time, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Logical Relationship of Factors Affecting Reactivity
The interplay between steric and electronic effects ultimately governs the reactivity of this compound in SNAr reactions.
Caption: Relationship between substrate features and SNAr reactivity.
Experimental Workflow
A typical experimental workflow for comparing the reactivity of nitronaphthalene derivatives is outlined below.
Caption: A generalized workflow for comparative SNAr studies.
Ecotoxicity of 2-Methyl-1-nitronaphthalene: A Comparative Analysis
A comprehensive review of available data indicates a significant gap in our understanding of the direct ecotoxicological effects of 2-Methyl-1-nitronaphthalene. To date, no standardized aquatic or terrestrial toxicity studies have been published for this compound. This guide provides a comparative analysis, utilizing data from structurally similar compounds, to infer potential environmental risks and highlight critical areas for future research.
Executive Summary
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has been detected in diesel exhaust. While its mammalian toxicity, particularly concerning pulmonary and hepatic effects, has been a subject of study, its impact on environmental organisms remains largely uncharacterized. Safety Data Sheets (SDS) for this compound consistently report no available data for key ecotoxicological endpoints, including acute and chronic toxicity to fish, daphnia, and algae.[1][2][3]
In the absence of direct data, this guide leverages ecotoxicity information for the closely related compounds 1-nitronaphthalene (B515781) and 2-methylnaphthalene (B46627) . This comparative approach is essential for a preliminary assessment of the potential environmental hazards posed by this compound. The available data for these surrogates suggest that this compound may also exert toxic effects on aquatic life.
Comparative Ecotoxicity Data
Due to the lack of direct experimental data for this compound, this section presents data for 1-nitronaphthalene and 2-methylnaphthalene to serve as a basis for comparison.
| Endpoint | Species | Duration | Value | Units | Compound |
| Acute LC50 | Pimephales promelas (Fathead Minnow) | 96 hours | 9.0 | mg/L | 1-Nitronaphthalene |
| Acute EC50 | Tetrahymena pyriformis (Ciliate) | 60 hours | 17.3 | mg/L | 1-Nitronaphthalene |
| Acute EC50 | Daphnia magna (Water Flea) | Not Specified | 13 | mmol/m³ | 2-Methylnaphthalene |
LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a substance that causes a defined effect in 50% of the test organisms.
Environmental Fate and Transport
Information on the environmental persistence and bioaccumulation of this compound is limited. However, studies on its atmospheric behavior indicate that it undergoes photodegradation.[4] The degradation products of alkylated naphthalenes have been shown to contribute to the overall toxicity of mixtures in aquatic environments.[5] Like other PAHs, 2-methylnaphthalene is known to adsorb strongly to organic matter in soil and sediment, with slow dissolution and volatilization from water.[6]
Mammalian Toxicity as an Indicator of Biological Activity
While not a direct measure of ecotoxicity, the mammalian toxicity of this compound provides evidence of its potential to interact with biological systems. It is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute toxicity - Category 4).[3] Studies comparing it with related compounds have shown that 1-nitronaphthalene is generally more toxic than 1-methylnaphthalene (B46632) and 2-methylnaphthalene in terms of lung injury in mice.[7] The metabolism of these compounds, often leading to reactive intermediates, is a key factor in their toxicity.[3][7][8]
Experimental Protocols
Detailed methodologies for the key ecotoxicity experiments cited for the comparison compounds are crucial for interpreting the data and designing future studies for this compound.
Acute Toxicity Test for Fish (similar to OECD Guideline 203)
This protocol is based on the reported study for 1-nitronaphthalene with Pimephales promelas.
-
Test Organism: Pimephales promelas (Fathead Minnow), juvenile stage.
-
Test Type: Semi-static or flow-through to maintain constant exposure concentrations.
-
Duration: 96 hours.
-
Test Chambers: Glass aquaria of sufficient volume to allow for a loading rate that does not stress the fish.
-
Test Concentrations: A geometric series of at least five concentrations of the test substance and a control.
-
Water Quality: Standard reconstituted freshwater with controlled pH, hardness, and temperature. Dissolved oxygen should be maintained above 60% saturation.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are also noted.
-
Data Analysis: The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Immobilization Test for Daphnia (similar to OECD Guideline 202)
This protocol is a standard approach for assessing acute toxicity to aquatic invertebrates.
-
Test Organism: Daphnia magna, neonates (<24 hours old).
-
Test Type: Static.
-
Duration: 48 hours.
-
Test Chambers: Glass beakers or vials.
-
Test Concentrations: A range of at least five concentrations plus a control.
-
Test Medium: Standard reconstituted freshwater.
-
Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 for immobilization is calculated with confidence limits.
Algal Growth Inhibition Test (similar to OECD Guideline 201)
This protocol is used to determine the effects of a substance on the growth of freshwater algae.
-
Test Organism: A species of green algae such as Pseudokirchneriella subcapitata.
-
Test Type: Static.
-
Duration: 72 to 96 hours.
-
Test Chambers: Glass flasks.
-
Test Concentrations: At least five concentrations in a geometric series, plus a control.
-
Test Conditions: The flasks are incubated under constant fluorescent lighting and temperature to support exponential algal growth.
-
Measurement: Algal growth is determined by measuring cell concentration (e.g., using a particle counter or spectrophotometer) at the start and then at 24-hour intervals.
-
Data Analysis: The EC50 for growth rate inhibition and yield are calculated.
Visualizations
Caption: Comparative availability of ecotoxicity data.
Caption: Conceptual workflow for aquatic toxicity testing.
Conclusion and Future Directions
The absence of empirical ecotoxicity data for this compound is a significant knowledge gap that hinders a complete environmental risk assessment. Based on the data from its structural analogs, 1-nitronaphthalene and 2-methylnaphthalene, it is reasonable to hypothesize that this compound could be toxic to aquatic organisms.
To address this data gap, the following research is recommended:
-
Standardized Aquatic Toxicity Testing: Conduct acute toxicity tests on fish, daphnia, and algae following established international guidelines (e.g., OECD).
-
Chronic Toxicity Studies: Investigate the long-term effects on survival, growth, and reproduction of aquatic organisms.
-
Biodegradation and Bioaccumulation Studies: Determine the persistence of this compound in the environment and its potential to accumulate in the food chain.
-
Toxicity of Degradation Products: Characterize the ecotoxicity of its photodegradation products to understand the full environmental impact.
This targeted research will provide the necessary data for a robust assessment of the ecotoxicity of this compound and inform any necessary risk management decisions.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Algal EC50 toxicity data - ECETOC [ecetoc.org]
- 5. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Genotoxicity of Methylnitronaphthalenes: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the genotoxicity of methylnitronaphthalene (MNN) isomers, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key experimental data and outlining detailed methodologies, this document serves as a comprehensive resource for understanding the potential DNA-damaging effects of this class of compounds.
Executive Summary
Methylnitronaphthalenes are environmental contaminants and derivatives of naphthalene (B1677914), a common polycyclic aromatic hydrocarbon (PAH). Their potential to cause genetic damage is a significant concern for human health. This guide compares the genotoxicity of various MNN isomers based on data from standard in vitro assays, including the Ames test (bacterial reverse mutation assay), the micronucleus assay, and the comet assay. The findings indicate that the genotoxic potential of MNNs is influenced by the position of the methyl and nitro groups on the naphthalene ring and often requires metabolic activation to exert its effects.
Comparative Genotoxicity Data
The genotoxicity of nitronaphthalenes, including methylated derivatives, has been evaluated in various test systems. The following tables summarize the available quantitative data from key genotoxicity assays.
Table 1: Ames Test Results for Nitronaphthalenes in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Dose (µ g/plate ) | Result (Revertants/plate) | Reference |
| 1-Nitronaphthalene | TA98 | - | 10 | 120 | (--INVALID-LINK--) |
| + | 10 | 450 | (--INVALID-LINK--) | ||
| TA100 | - | 10 | 150 | (--INVALID-LINK--) | |
| + | 10 | 800 | (--INVALID-LINK--) | ||
| 2-Nitronaphthalene (B181648) | TA98 | - | 10 | 30 | (--INVALID-LINK--) |
| + | 10 | 2500 | (--INVALID-LINK--) | ||
| TA100 | - | 10 | 50 | (--INVALID-LINK--) | |
| + | 10 | 1200 | (--INVALID-LINK--) |
Data for specific methylnitronaphthalene isomers in the Ames test is limited in the reviewed literature. The data for 1- and 2-nitronaphthalene is presented as a relevant comparison.
Table 2: Micronucleus Assay Results for Nitronaphthalenes
| Compound | Cell Line | Metabolic Activation (S9) | Concentration (µM) | % Micronucleated Cells | Reference |
| 1-Nitronaphthalene | Human Lymphoblasts | Not specified | 5 | 2.5 ± 0.5 | (--INVALID-LINK--) |
| 2-Nitronaphthalene | Human Lymphoblasts | Not specified | 5 | 8.7 ± 1.2 | (--INVALID-LINK--) |
Table 3: Comet Assay Results for Naphthalene
| Compound | Cell Type | Concentration | Tail Moment (Arbitrary Units) | Reference |
| Naphthalene | Human Lymphocytes | 100 µM | 15.2 ± 2.1 | [1](--INVALID-LINK--) |
Specific quantitative comet assay data for methylnitronaphthalene isomers were not found in the reviewed literature. Data for naphthalene is included to provide a baseline for the parent compound.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of experimental findings.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test measures the ability of a substance to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium. An increase in the number of revertant colonies in the presence of the test compound indicates its mutagenic potential.
General Protocol:
-
Strains: Commonly used strains include TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens).
-
Metabolic Activation: Tests are conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as many compounds, including MNNs, become genotoxic only after metabolic conversion to reactive electrophiles.
-
Procedure (Plate Incorporation Method):
-
The test compound, bacterial culture, and (if required) S9 mix are added to molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible twofold or greater increase in the number of revertants at one or more concentrations compared to the solvent control.
In Vitro Micronucleus Assay
The micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates that the cell has undergone genotoxic damage.
General Protocol:
-
Cell Culture: Human or other mammalian cell lines (e.g., human lymphocytes, CHO, V79, TK6) are cultured in a suitable medium.
-
Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division during or after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI, or acridine (B1665455) orange).
-
Data Analysis: The frequency of micronucleated cells (typically in binucleated cells) is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment (tail length × tail intensity) using image analysis software.
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of methylnitronaphthalenes, like many other PAHs, is intrinsically linked to their metabolic activation.
Metabolic Activation: Methylnitronaphthalenes are generally pro-mutagens, meaning they require metabolic conversion to reactive intermediates to exert their genotoxic effects. This activation is primarily mediated by cytochrome P450 (CYP) enzymes. The initial step often involves the formation of an epoxide on the naphthalene ring. This epoxide can then be hydrolyzed by epoxide hydrolase to a dihydrodiol, which can be further oxidized by CYP enzymes to a highly reactive diol-epoxide. These diol-epoxides are potent electrophiles that can covalently bind to DNA, forming DNA adducts.
DNA Adduct Formation: The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The reactive metabolites of methylnitronaphthalenes can bind to nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations if not repaired.
DNA Damage Response: The cell possesses a complex network of DNA damage response (DDR) pathways to counteract the harmful effects of DNA adducts. These pathways involve cell cycle arrest to allow time for DNA repair, activation of DNA repair mechanisms (such as nucleotide excision repair), and, if the damage is too extensive, induction of apoptosis (programmed cell death) to eliminate the damaged cell.
Conclusion
The available data suggest that methylnitronaphthalenes are genotoxic, particularly after metabolic activation. Their ability to induce mutations and chromosomal damage highlights the potential carcinogenic risk associated with exposure to these compounds. However, a significant data gap exists regarding the comparative genotoxicity of different MNN isomers. Further research employing standardized genotoxicity assays is crucial to comprehensively assess the risks posed by this class of environmental contaminants and to inform regulatory decisions. This guide provides a foundational understanding of the genotoxicity of MNNs and a framework for future research in this area.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-1-nitronaphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-1-nitronaphthalene, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
The toxicological properties of this compound have not been fully investigated, and it should be handled with caution.[1] It may cause eye, skin, respiratory, and digestive tract irritation.[1] Therefore, all materials contaminated with this chemical must be treated as hazardous waste.
Key Safety and Handling Information
A summary of key safety and handling information for this compound is provided in the table below.
| Property | Information |
| Appearance | Yellow orange powder[1] |
| CAS Number | 881-03-8[1] |
| Molecular Formula | C₁₁H₉NO₂[2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1] Some sources recommend refrigeration.[2] |
| Incompatibilities | Strong oxidizing agents, strong bases.[3] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing.[1][4] A NIOSH-approved respirator may be required if exposure limits are exceeded or irritation is experienced.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the safe disposal of this compound and contaminated materials.
1. Waste Identification and Segregation:
-
Isolate Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or excess this compound
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Weighing boats, filter paper, and other disposable lab supplies
-
Absorbent materials used for spill cleanup
-
Contaminated glassware (rinse aid may also be considered hazardous)
-
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Select Appropriate Containers: Use only approved, chemically resistant, and sealable containers specifically designated for solid hazardous waste. Ensure the container is in good condition and free from leaks.
-
Labeling: Clearly and accurately label the waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "881-03-8"
-
The hazard characteristics (e.g., "Irritant")
-
The accumulation start date
-
Any other information required by your institution and local regulations.[5]
-
3. On-site Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.[6]
4. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[7]
-
Cleanup: For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1] For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
-
Decontamination: After the spill has been cleaned up, decontaminate the area. One suggested method is to wash the surface with acetone (B3395972) followed by a strong soap and water solution.[2]
5. Disposal Arrangement:
-
Contact EHS: Do not attempt to dispose of the hazardous waste yourself. Notify your institution's EHS department to arrange for the collection and proper disposal of the waste.[6] They are trained to handle hazardous materials and will ensure that the waste is managed in compliance with all federal, state, and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. mtu.edu [mtu.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 2-Methyl-1-nitronaphthalene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Methyl-1-nitronaphthalene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a yellow-orange powder that may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this substance have not been fully investigated.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent eye irritation from dust or splashes. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Consider fire/flame resistant and impervious clothing.[3] | To prevent skin irritation upon contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1][4] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] | To prevent respiratory tract irritation from inhalation of dust.[1] |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Operational Plan for Handling:
-
Preparation:
-
Handling the Chemical:
-
Storage:
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention. Wash clothing before reuse.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures:
In case of a spill, use proper personal protective equipment.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect waste material in its original container or a suitable, tightly sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste.[6]
-
-
Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.[6]
-
-
Disposal Method:
Workflow and Safety Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
